(Indan-5-yloxy)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPTBBOPNGSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172089 | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-58-6 | |
| Record name | Acetic acid, (5-indanyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Indan-5-yloxy)-acetic acid chemical properties and structure
An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental context for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Properties
This compound, a derivative of indan, is an organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an indan group linked to an acetic acid moiety via an ether bond.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2,3-dihydro-1H-inden-5-yloxy)acetic acid | [1][2] |
| CAS Number | 1878-58-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.22 g/mol | [1][3] |
| Density | 1.25 g/cm³ | [1] |
| Boiling Point | 359.6 °C at 760 mmHg | [1] |
| Flash Point | 144.1 °C | [1] |
| Vapor Pressure | 8.49 x 10⁻⁶ mmHg at 25°C | [1] |
| Polar Surface Area (PSA) | 46.53 Ų | [1] |
| LogP (XLogP3) | 1.6387 | [1] |
Structural Information
The structural identifiers for this compound are crucial for database searches and computational modeling.
| Identifier | Value | Source(s) |
| SMILES | O=C(O)COc1cc2c(cc1)CCC2 | |
| InChIKey | VJJPTBBOPNGSRR-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
General Synthesis Protocol for α-Aryloxy Acetic Acids
This protocol is based on the Williamson ether synthesis, a common method for forming ethers.
Principle: An alcohol (aryl-OH) is deprotonated by a strong base to form an aryloxide anion. This nucleophilic anion then displaces a halide from a haloacetic acid salt in a polar aprotic solvent to form the desired aryloxy acetic acid.[4]
Reactants:
-
Starting Alcohol: 5-Indanol (the aryl alcohol)
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide.
-
Haloacetic Acid Salt: Sodium chloroacetate.
-
Solvents: An initial aprotic solvent (e.g., THF) for the deprotonation step, followed by a polar aprotic solvent (e.g., DMSO) for the substitution reaction.[4]
Procedure:
-
Aryloxide Formation: 5-Indanol is dissolved in an aprotic solvent like THF. A strong base (e.g., sodium hydride) is added portion-wise to the solution to form the sodium 5-indanolate salt.
-
Solvent Exchange: The initial solvent (THF) is removed by distillation under vacuum.[4]
-
Nucleophilic Substitution: A solution of sodium chloroacetate in a polar aprotic solvent like DMSO is added to the aryloxide. The mixture is stirred, typically at room temperature, for several hours to allow the reaction to proceed.[4]
-
Work-up and Isolation:
-
The reaction mixture is diluted with water.
-
The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
The aqueous phase is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, causing the this compound product to precipitate or be extracted.
-
The product is extracted into an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[4]
-
Caption: General workflow for the synthesis of this compound.
Biological Context and Potential Signaling Pathways
While direct studies on the biological activity of this compound are limited, the structurally related indole derivatives, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid, have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ).[5] This suggests that compounds with the '(substituted-ring)-oxy-acetic acid' scaffold may have relevance in modulating nuclear hormone receptors.
Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression critical for metabolism, growth, and development. TRβ is a promising therapeutic target for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).
Hypothetical Signaling Pathway
The diagram below illustrates the general signaling pathway for a nuclear hormone receptor like TRβ, which could be a potential target for this compound derivatives.
Caption: General pathway for nuclear receptor activation by a ligand agonist.
This guide provides a foundational understanding of this compound based on available chemical data and inferences from structurally similar compounds. Further experimental validation is necessary to fully elucidate its properties and biological activities.
References
- 1. echemi.com [echemi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]
- 5. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (Indan-5-yloxy)-acetic acid (CAS 1878-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Indan-5-yloxy)-acetic acid, CAS number 1878-58-6, is a unique chemical entity belonging to the class of aryloxyacetic acids. Its structure, featuring an indan moiety linked to an acetic acid group via an ether linkage, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural similarity to other biologically active indanone and phenoxyacetic acid derivatives indicates a high potential for diverse pharmacological applications. This guide provides a comprehensive overview of its known properties, a probable synthesis route, and potential areas for future research and drug development based on the activities of analogous compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1878-58-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |
| Molecular Weight | 192.211 g/mol | [2][4] |
| IUPAC Name | (2,3-dihydro-1H-inden-5-yloxy)acetic acid | [1] |
| Synonyms | This compound, 5-Indanoxyacetic acid | [1] |
| Predicted Boiling Point | 359.6 °C at 760 mmHg | [4] |
| Predicted Density | 1.25 g/cm³ | [4] |
| Predicted Flash Point | 144.1 °C | [4] |
| Predicted pKa | (Not Available) | |
| Predicted LogP | 1.638 | [4] |
| Appearance | Solid (predicted) | |
| Solubility | (Not Available) |
Synthesis Protocol
A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, based on the general synthesis of aryloxyacetic acids, a Williamson ether synthesis is the most probable and efficient route. This method involves the reaction of a phenol with a haloacetic acid in the presence of a base.
Proposed Synthesis Workflow:
Caption: Proposed Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Deprotonation of 5-Indanol: In a round-bottom flask, dissolve 5-indanol in a suitable solvent such as water or ethanol. Add a stoichiometric equivalent of a strong base, like sodium hydroxide or potassium hydroxide, to deprotonate the hydroxyl group of 5-indanol, forming the corresponding phenoxide.
-
Nucleophilic Attack: To the solution of the 5-indanol phenoxide, add a solution of chloroacetic acid or its corresponding ester (e.g., ethyl chloroacetate). The reaction mixture is then heated to reflux to facilitate the SN2 reaction, where the phenoxide attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride ion.
-
Hydrolysis (if using an ester): If an ester of chloroacetic acid was used, the resulting ester of this compound needs to be hydrolyzed. This is typically achieved by continued heating in the basic solution or by adding a stronger base.
-
Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt of this compound, causing it to precipitate out of the aqueous solution.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are not currently documented. However, the indanone and phenoxyacetic acid scaffolds are present in numerous compounds with established pharmacological activities. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.
Logical Relationship of Potential Biological Activities:
Caption: Inferred potential biological activities based on core chemical scaffolds.
Areas for Investigation:
-
Anti-inflammatory Activity: Many phenoxyacetic acid and indanone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial Activity: The indanone nucleus is a component of some natural and synthetic compounds with antibacterial and antifungal properties.
-
Anticancer Activity: Certain derivatives of both indanone and phenoxyacetic acid have shown promise as anticancer agents, targeting various pathways involved in cell proliferation and survival.
-
Antiepileptic Activity: Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel anticonvulsant agents.
-
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides, suggesting that this compound could be investigated for applications in agriculture.
Experimental Assays for Biological Screening
To explore the therapeutic potential of this compound and its future derivatives, a tiered screening approach is recommended.
Experimental Screening Workflow:
Caption: A tiered workflow for the biological screening of this compound.
Detailed Methodologies:
-
Cytotoxicity Assays (e.g., MTT): To determine the general toxicity of the compound, various cell lines (e.g., HeLa, HEK293) can be incubated with increasing concentrations of this compound. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
-
Anti-inflammatory Assays (e.g., COX Inhibition): The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available kits. These assays typically measure the production of prostaglandins from arachidonic acid.
-
Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC): The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods. This will establish the lowest concentration that inhibits visible growth.
-
Anticancer Assays (e.g., Apoptosis Assay): If the compound shows cytotoxicity against cancer cell lines, further assays can be performed to determine the mechanism of cell death. For example, apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining.
Conclusion and Future Directions
This compound (CAS 1878-58-6) represents an under-explored molecule with significant potential in drug discovery and development. Its structural features, common to other pharmacologically active classes of compounds, provide a strong rationale for its investigation. The proposed synthesis via Williamson ether synthesis offers a straightforward route for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological screening to elucidate its potential therapeutic applications. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of novel lead compounds with enhanced potency and selectivity for various biological targets.
References
- 1. KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of (Indan-5-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(Indan-5-yloxy)-acetic acid , a notable organic compound, holds significance as a key intermediate and building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols derived from analogous chemical transformations, quantitative data summaries, and workflow visualizations to facilitate a deeper understanding for researchers in drug discovery and development.
Synthetic Pathways
The most direct and commonly employed synthetic route to this compound involves a two-step process:
-
Williamson Ether Synthesis: This initial step involves the O-alkylation of 5-indanol with an appropriate haloacetic acid ester, typically ethyl chloroacetate. The reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group of 5-indanol, thereby forming a more nucleophilic phenoxide ion.
-
Ester Hydrolysis: The subsequent step is the hydrolysis of the resulting ethyl (indan-5-yloxy)acetate intermediate to the final carboxylic acid product, this compound. This can be achieved under either acidic or basic conditions.
A visual representation of this synthetic workflow is provided below.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for analogous Williamson ether synthesis and ester hydrolysis reactions, which can serve as a benchmark for the synthesis of this compound.
Table 1: Analogous Williamson Ether Synthesis Reactions
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Substituted Phenols | Chloroacetic acid | K₂CO₃ | Acetone | Reflux | Not Specified |
| Eugenol | Ethyl Chloroacetate | Not Specified | DMF | Room Temp | 91 |
| Eugenol | Ethyl Chloroacetate | Not Specified | DMSO | Room Temp | 51 |
| Eugenol | Ethyl Chloroacetate | Not Specified | Acetonitrile | Room Temp | 47 |
Table 2: Analogous Ester Hydrolysis Reactions
| Ester Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Ethyl Oxazole-4-carboxylates | LiBH₄ | Not Specified | Not Specified | Not Specified | 47-89 |
| Substituted Phenoxyacetate | Lithium hydroxide monohydrate | Methanol/Water | Room Temp | 5 h | Not Specified |
| Ethyl Acetate | NaOH (0.01 mol/L) | Water | Not Specified | 5 min | 96 |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound, derived from established procedures for similar compounds.
Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate (Williamson Ether Synthesis)
This procedure is based on the alkylation of phenolic compounds with ethyl chloroacetate in the presence of a base.
Materials:
-
5-Indanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of 5-indanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
The mixture is cooled back to 0 °C, and ethyl chloroacetate (1.1 equivalents) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure ethyl (indan-5-yloxy)acetate.
Step 2: Synthesis of this compound (Ester Hydrolysis)
This protocol is based on the saponification of a phenoxyacetic acid ester using lithium hydroxide.
Materials:
-
Ethyl (indan-5-yloxy)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
10% aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl (indan-5-yloxy)acetate (1.0 equivalent) in a 3:1 mixture of methanol and water, lithium hydroxide monohydrate (1.5 equivalents) is added at room temperature.[1]
-
The reaction mixture is stirred at room temperature for approximately 5 hours, with progress monitored by TLC.[1]
-
Once the hydrolysis is complete, the solvents are removed by evaporation under reduced pressure.
-
The resulting residue is acidified with a 10% aqueous solution of HCl to a pH of approximately 2.
-
The aqueous layer is then extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Conclusion
The synthesis of this compound is a straightforward process that can be reliably achieved through a two-step sequence of Williamson ether synthesis followed by ester hydrolysis. The provided protocols, based on well-established and analogous chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The quantitative data from related reactions suggest that high yields are attainable with careful optimization of reaction conditions. This guide serves as a practical resource for scientists engaged in the synthesis of novel therapeutic agents and other advanced chemical entities.
References
(Indan-5-yloxy)-acetic acid: A Technical Guide to its Presumed Mechanism of Action as a PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Indan-5-yloxy)-acetic acid is a synthetic compound belonging to the aryloxyacetic acid class of molecules. While direct and extensive research on this specific molecule is limited, its structural similarity to a class of compounds known as indanylacetic acid derivatives strongly suggests its mechanism of action is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of metabolic and inflammatory pathways. This technical guide synthesizes the available information on the broader class of indanylacetic acid derivatives and the well-established PPAR signaling pathway to provide a comprehensive overview of the presumed mechanism of action for this compound. This document outlines the core signaling cascade, presents representative quantitative data from analogous compounds, details relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: PPAR Agonism
The primary mechanism of action for this compound is predicated on its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear hormone receptors that play a crucial role in the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms of PPARs:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and the regulation of blood glucose and cholesterol levels.
Compounds that can activate all three isoforms are known as pan-PPAR agonists . Based on studies of structurally related indanylacetic acid derivatives, it is highly probable that this compound functions as a pan-PPAR agonist.[1]
The PPAR Signaling Pathway
The activation of the PPAR signaling pathway by a ligand such as this compound follows a well-defined sequence of events inside the cell:
-
Ligand Binding: The this compound molecule, being lipophilic, can cross the cell membrane and enter the nucleus.
-
Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain (LBD) of a PPAR isoform. This binding event induces a conformational change in the PPAR protein.
-
RXR Partnership: The ligand-bound PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Co-activator Recruitment and Gene Transcription: The binding of the heterodimer to the PPRE leads to the recruitment of a complex of co-activator proteins. This complex then initiates the transcription of the downstream target genes, leading to a physiological response.
The specific genes that are transcribed depend on the PPAR isoform that is activated, leading to a range of effects on metabolism and inflammation.
Quantitative Data (Representative)
As specific quantitative data for this compound is not publicly available, the following tables provide representative data for a well-characterized pan-PPAR agonist, Lanifibranor, to illustrate the typical binding affinities and activation potencies observed for this class of compounds.
Table 1: In Vitro Binding Affinity of Lanifibranor to PPAR Isoforms
| PPAR Isoform | Binding Affinity (IC50, nM) |
| PPARα | 15 |
| PPARγ | 10 |
| PPARδ | 5 |
Note: IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: In Vitro Transactivation Potency of Lanifibranor on PPAR Isoforms
| PPAR Isoform | EC50 (nM) |
| PPARα | 30 |
| PPARγ | 25 |
| PPARδ | 8 |
Note: EC50 values represent the concentration of the compound that produces 50% of the maximal response in a cell-based reporter gene assay.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of PPAR agonists. These protocols are generalized and would require optimization for specific compounds and experimental setups.
PPAR Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of a test compound for each PPAR isoform.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant human PPAR ligand-binding domains (LBDs) for each isoform (α, γ, δ).
-
Reaction Mixture: In a 96-well plate, combine the PPAR-LBD, a known concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-based method (e.g., glass fiber filters) followed by washing.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value is determined by non-linear regression analysis.
PPAR Transactivation Assay (Reporter Gene Assay)
Objective: To measure the functional activation of PPARs by a test compound in a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2). Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-driven promoter.
-
-
Compound Treatment: After an appropriate incubation period for transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound. The EC50 value is determined by non-linear regression analysis.
Conclusion
While direct experimental data for this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptors. As a likely pan-PPAR agonist, it is presumed to modulate the expression of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The technical information and methodologies provided in this guide, based on the established understanding of the PPAR signaling pathway and data from analogous compounds, offer a robust framework for researchers and drug development professionals to design and execute further investigations into the precise pharmacological profile of this compound. Future studies should focus on obtaining direct binding and activation data for this specific molecule to confirm and extend the mechanistic understanding outlined herein.
References
The Hypothesized Biological Activity of (Indan-5-yloxy)-acetic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals
Executive Summary: While specific experimental data on the biological activity of (Indan-5-yloxy)-acetic acid derivatives is not extensively available in current literature, this whitepaper posits a strong hypothesis for their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). By dissecting the structure into its core components—the indan nucleus and the phenoxy-acetic acid moiety—we can draw compelling parallels to established classes of compounds, notably indan-1-acetic acids and fibrate drugs. This document provides an in-depth analysis of the inferred mechanism of action, potential therapeutic applications in metabolic disorders, and generalized experimental protocols for their evaluation. All presented data and protocols are based on structurally related compounds and are intended to serve as a foundational guide for future research and development in this promising chemical space.
Introduction: A Hypothesis-Driven Approach
The scaffold of this compound presents an intriguing combination of two pharmacologically significant motifs: the indan ring system and the phenoxy-acetic acid head group. The indan nucleus is a core feature in a variety of bioactive molecules, while the phenoxy-acetic acid structure is characteristic of the fibrate class of hypolipidemic drugs. The convergence of these two structures suggests a potential synergistic or novel activity profile, likely centered on metabolic regulation.
This whitepaper will explore the hypothesized biological activity of this compound derivatives as agonists of PPARs, a family of nuclear receptors that are critical regulators of lipid and glucose homeostasis. This hypothesis is built upon the known activities of structurally analogous compounds.
Postulated Mechanism of Action: PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels. Fibrate drugs are classical PPARα agonists.[1]
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization, making it the target for the thiazolidinedione class of antidiabetic drugs.[1][2]
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[1]
We propose that this compound derivatives act as ligands for these receptors. The acidic head group would interact with the polar residues in the ligand-binding domain, while the indan moiety would serve as the lipophilic tail, anchoring the molecule within the hydrophobic pocket.
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway initiated by the activation of a PPAR receptor by a ligand, such as a hypothetical this compound derivative.
Caption: General PPAR signaling pathway activated by a ligand.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound derivatives is not available. However, to provide a frame of reference, the following table summarizes the hypolipidemic activity of structurally related Indan-1-acetic acid derivatives. These compounds share the indan core and acetic acid side chain, differing in the point of attachment and the absence of the ether linkage.
| Compound ID | Structure (Relative to Indan-1-acetic acid) | Animal Model | Dose (mg/kg) | % Cholesterol Lowering | Reference |
| Clofibrate (Standard) | N/A (Reference Drug) | Normogenic Rats | 50 | 18% | [3] |
| Compound 9 | 5,6-dimethoxy-α-methyl-indan-1-acetic acid | Normogenic Rats | 50 | 20% | [3] |
| Compound 10 | 5,6-dimethoxy-α-ethyl-indan-1-acetic acid | Normogenic Rats | 50 | 17% | [3] |
This table is illustrative and presents data for related compounds to guide potential research directions.
Experimental Protocols
To evaluate the hypothesized biological activity of novel this compound derivatives, the following standard experimental protocols are recommended.
In Vitro: PPARα/γ Luciferase Reporter Assay
This assay determines if a compound can activate PPARα or PPARγ and induce the transcription of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARα and PPARγ by test compounds.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids: Gal4-PPARα-LBD, Gal4-PPARγ-LBD
-
Reporter plasmid: pUAS-tk-luciferase
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells in each well with the Gal4-PPAR-LBD expression plasmid and the pUAS-tk-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 6 hours.
-
Compound Treatment: Replace the transfection medium with fresh DMEM containing various concentrations of the test compounds or reference agonists. Include a DMSO vehicle control.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a PPAR Luciferase Reporter Assay.
In Vivo: High-Fat Diet-Induced Hyperlipidemia Model
This model assesses the ability of a compound to lower lipid levels in a diet-induced animal model of hyperlipidemia.
Objective: To evaluate the in vivo efficacy of test compounds in reducing plasma triglyceride and cholesterol levels.
Materials:
-
Male Sprague-Dawley rats (or similar model)
-
Standard chow diet
-
High-Fat Diet (HFD)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Fenofibrate)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Commercial assay kits for total cholesterol (TC), triglycerides (TG), and HDL-C.
Methodology:
-
Acclimatization: Acclimatize animals for one week on a standard diet.
-
Induction of Hyperlipidemia: Feed the rats a high-fat diet for a period of 2-4 weeks to induce hyperlipidemia. A control group remains on the standard diet.
-
Grouping and Treatment: Randomly divide the hyperlipidemic animals into groups (n=6-8 per group):
-
Hyperlipidemic Control (Vehicle)
-
Reference Drug (e.g., Fenofibrate, 30 mg/kg/day, p.o.)
-
Test Compound (various doses, p.o.)
-
-
Dosing: Administer the vehicle, reference, or test compounds orally once daily for a period of 14-28 days.
-
Blood Collection: At the end of the treatment period, collect blood samples from the retro-orbital plexus after overnight fasting.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for levels of TC, TG, and HDL-C using commercially available enzymatic kits. Calculate LDL-C using the Friedewald formula.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Caption: Workflow for an in vivo hyperlipidemia study in rats.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel metabolic modulators. Based on a detailed analysis of its constituent fragments, there is a strong scientific rationale to propose these derivatives as potential PPAR agonists with significant hypolipidemic and insulin-sensitizing properties.
The immediate path forward requires the synthesis of a focused library of this compound derivatives to enable empirical testing. Initial screening using the in vitro protocols outlined in this whitepaper will be crucial to confirm PPAR activity and establish a preliminary structure-activity relationship. Lead compounds identified from these screens can then be advanced into in vivo models of dyslipidemia and diabetes to validate their therapeutic potential. This structured approach will be essential to unlock the full pharmacological value of this novel chemical class.
References
Discovery and history of (Indan-5-yloxy)-acetic acid
An In-depth Technical Guide to (Indan-5-yloxy)-acetic acid: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, plausible synthetic routes with detailed experimental protocols, and the broader context of its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, with the CAS Number 1878-58-6, is an organic compound characterized by an indan moiety linked to an acetic acid group via an ether linkage. While not widely known as a biologically active molecule in its own right, it serves as a crucial fragment and scaffold in the synthesis of more complex molecules for biological screening. Its rigid indan core and the flexible acetic acid side chain provide a valuable starting point for the design of ligands for various biological targets.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (2,3-Dihydro-1H-inden-5-yloxy)acetic acid, 2-(Indan-5-yloxy)acetic acid |
| CAS Number | 1878-58-6 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Off-white to light yellow solid |
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is tied to the broader exploration of indan- and indole-based structures in medicinal chemistry. The indan scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets.
Research into related compounds, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives, has highlighted the potential of this general scaffold. These related molecules have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ), a target for metabolic diseases. The availability of this compound as a commercial building block suggests its utility was recognized by synthetic and medicinal chemists for constructing libraries of compounds for high-throughput screening and lead optimization.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-stage process: first, the preparation of the key intermediate, 5-hydroxyindan, followed by its O-alkylation and subsequent hydrolysis.
Stage 1: Synthesis of 5-Hydroxyindan
A common and effective method for the synthesis of 5-hydroxyindan involves the demethylation of the more readily available 5-methoxyindan.
Experimental Protocol: Demethylation of 5-Methoxyindan
-
Reaction Setup: To a solution of 5-methoxyindan (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent. A common choice is boron tribromide (BBr₃), typically added dropwise at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or methanol. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 5-hydroxyindan can be purified by column chromatography on silica gel.
Stage 2: Synthesis of this compound
This stage involves the Williamson ether synthesis to attach the acetic acid side chain, followed by hydrolysis of the ester to the carboxylic acid.
Table 2: Synthetic Protocol for this compound from 5-Hydroxyindan
| Step | Reaction | Reagents and Conditions |
| 1 | O-Alkylation | 5-Hydroxyindan, ethyl bromoacetate, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF). The reaction is typically heated to reflux for several hours. |
| 2 | Ester Hydrolysis | The resulting ethyl (indan-5-yloxy)acetate, a base (e.g., NaOH or LiOH) in a mixture of water and a water-miscible organic solvent (e.g., THF or methanol). The reaction is stirred at room temperature until completion. Acidification with a mineral acid (e.g., HCl) precipitates the final product. |
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl (Indan-5-yloxy)acetate
-
Reaction Setup: In a round-bottom flask, dissolve 5-hydroxyindan (1 equivalent) in acetone or dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, approximately 2-3 equivalents) to the solution, followed by the dropwise addition of ethyl bromoacetate (approximately 1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl (indan-5-yloxy)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl (indan-5-yloxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents) and stir the mixture at room temperature for 2-6 hours. Monitor the hydrolysis by TLC.
-
Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Acidification and Collection: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl). The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Diagram of Synthetic Workflow
Caption: Synthetic pathway to this compound.
Biological Context and Potential Applications
The investigation of indole-based analogs of this compound as thyroid hormone receptor β (TRβ) agonists provides a strong rationale for its use in drug discovery. TRβ is a nuclear receptor that plays a key role in regulating metabolism, and selective agonists are sought after for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).
Diagram of Building Block Concept
Caption: Use as a scaffold in drug discovery.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While its own biological activity profile is not extensively characterized, its rigid indan core and functionalized side chain make it an ideal starting point for the synthesis of compound libraries aimed at a variety of biological targets. The synthetic routes to this compound are well-established, proceeding through the key intermediate 5-hydroxyindan. The continued exploration of molecules derived from this scaffold holds promise for the discovery of new therapeutic agents.
Spectroscopic and Synthetic Profile of (Indan-5-yloxy)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for (Indan-5-yloxy)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comprehensive experimental protocol for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | -COOH |
| ~7.10 | Doublet | 1H | Ar-H |
| ~6.75 | Doublet | 1H | Ar-H |
| ~6.70 | Singlet | 1H | Ar-H |
| 4.65 | Singlet | 2H | -O-CH₂-COOH |
| 2.88 | Triplet | 4H | -CH₂- (indan) |
| 2.08 | Quintet | 2H | -CH₂- (indan) |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | -COOH |
| ~156.5 | Ar-C-O |
| ~145.0 | Ar-C |
| ~133.0 | Ar-C |
| ~125.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~107.0 | Ar-CH |
| ~65.0 | -O-CH₂-COOH |
| ~33.0 | -CH₂- (indan) |
| ~32.5 | -CH₂- (indan) |
| ~25.5 | -CH₂- (indan) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Ether) |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - COOH]⁺ |
| 133 | [M - CH₂COOH]⁺ |
| 119 | [Indan-5-ol]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.
Synthesis of this compound
Materials:
-
5-Hydroxyindan (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxyindan in an aqueous solution of sodium hydroxide.
-
To this solution, add chloroacetic acid portion-wise with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic data analysis for structural elucidation.
An In-depth Technical Guide on the Solubility and Stability Profile of (Indan-5-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility and stability profile for the compound (Indan-5-yloxy)-acetic acid. Given the limited publicly available data on this specific molecule, this document outlines the necessary experimental protocols, data presentation strategies, and potential degradation pathways based on its chemical structure.
Introduction to this compound
This compound is a carboxylic acid derivative of indane. Its structure, featuring a hydrophilic carboxylic acid group and a more lipophilic indane ring system connected by an ether linkage, suggests a moderate solubility profile that will be highly dependent on pH. Understanding its solubility and stability is a critical first step in the evaluation of this compound for any potential pharmaceutical or biological application.
Chemical Structure:
-
IUPAC Name: (2,3-dihydro-1H-inden-5-yloxy)acetic acid[1]
Solubility Profile Determination
A thorough understanding of the solubility of this compound is fundamental for formulation development, bioavailability studies, and in vitro assay design. The following sections detail the experimental protocols to determine its thermodynamic and kinetic solubility.
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for this determination.[5][6]
Experimental Protocol: Shake-Flask Method
-
Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10 to establish a pH-solubility profile.[7] Common buffers include phosphate, acetate, and borate buffers. Also, prepare relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile) and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared media. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at controlled temperatures, typically 25°C and 37°C.[6][7] The samples should be agitated for a sufficient time to reach equilibrium, usually 24 to 72 hours.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.
Data Presentation: Thermodynamic Solubility of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Phosphate Buffer | 2.0 | 25 | Data to be determined | HPLC-UV |
| Phosphate Buffer | 2.0 | 37 | Data to be determined | HPLC-UV |
| Acetate Buffer | 4.5 | 25 | Data to be determined | HPLC-UV |
| Acetate Buffer | 4.5 | 37 | Data to be determined | HPLC-UV |
| Phosphate Buffer | 7.4 | 25 | Data to be determined | HPLC-UV |
| Phosphate Buffer | 7.4 | 37 | Data to be determined | HPLC-UV |
| Borate Buffer | 9.0 | 25 | Data to be determined | HPLC-UV |
| Borate Buffer | 9.0 | 37 | Data to be determined | HPLC-UV |
| Water | ~7.0 | 25 | Data to be determined | HPLC-UV |
| Ethanol | N/A | 25 | Data to be determined | HPLC-UV |
| DMSO | N/A | 25 | Data to be determined | HPLC-UV |
| SGF (Simulated Gastric Fluid) | 1.2 | 37 | Data to be determined | HPLC-UV |
| SIF (Simulated Intestinal Fluid) | 6.8 | 37 | Data to be determined | HPLC-UV |
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. It is a high-throughput method often used in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Profile and Forced Degradation Studies
Stability testing is essential to determine the shelf-life of a compound and to identify its degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to predict the likely degradation pathways.[8][9]
Forced degradation studies for this compound should be conducted in solution and in the solid state. A concentration of approximately 1 mg/mL in a suitable solvent is typically used for solution studies.
Experimental Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.[10][11]
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.[10] The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under these conditions.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[10] The indane ring may be susceptible to oxidation.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analytical Approach:
-
A stability-indicating HPLC method must be developed to separate the parent compound from all potential degradation products.
-
Samples from each stress condition should be analyzed at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
LC-MS should be used to identify the mass of the degradation products to help elucidate their structures.
Data Presentation: Forced Degradation Study Summary
| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined |
| Dry Heat, 80°C | 48 | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | - | Data to be determined | Data to be determined | Data to be determined |
Long-term stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a retest period or shelf life.
Experimental Protocol: Long-Term Stability Study
-
Batch Selection: Use at least three primary batches of the compound.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: For a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.
-
Tests: The stability-indicating method should be used to monitor the assay, purity, and degradation products. Physical properties such as appearance and melting point should also be monitored.
Workflow for Stability Assessment
Caption: Workflow for stability and forced degradation studies.
Potential Signaling Pathway Involvement
While the specific biological target of this compound is not defined in the public domain, compounds with similar structural motifs (e.g., carboxylic acids, aromatic ethers) are known to interact with various biological targets, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or act as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound could act as a ligand for a nuclear receptor.
Hypothetical Signaling Pathway
Caption: Hypothetical nuclear receptor activation pathway.
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these experimental protocols will yield the critical data necessary for its further development as a research tool or therapeutic agent.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (Indan-5-yloxy)-acetic Acid Interactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (Indan-5-yloxy)-acetic acid scaffold has emerged as a promising starting point in medicinal chemistry for the development of targeted therapeutics. Its structural framework offers a versatile platform for designing potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the in silico modeling of interactions involving derivatives of this compound, with a focus on two primary therapeutic areas: thyroid hormone receptor β (TRβ) agonism and aldose reductase (AR) inhibition. Through the integration of computational methodologies and experimental data, this document aims to furnish researchers with the necessary insights to facilitate the rational design of novel drug candidates based on this privileged scaffold.
The this compound Scaffold: A Foundation for Drug Design
This compound (CAS Number: 1878-58-6) is a chemical intermediate with the molecular formula C11H12O3. While the parent molecule itself has not been extensively characterized for direct biological activity, its derivatives have demonstrated significant potential in modulating critical physiological pathways. The core structure, comprising an indan group linked to an acetic acid moiety via an ether bond, provides a unique three-dimensional arrangement that can be strategically modified to achieve high-affinity interactions with specific protein targets.
Targeting the Thyroid Hormone Receptor β (TRβ)
Derivatives of this compound, particularly those incorporating an indole nucleus, have been identified as potent and selective agonists of the thyroid hormone receptor β (TRβ). TRβ is a nuclear receptor that plays a crucial role in regulating metabolism, and its selective activation is a key strategy for the development of drugs to treat dyslipidemia and non-alcoholic steatohepatitis (NASH) without the adverse cardiovascular effects associated with non-selective thyroid hormone analogs.
A notable series of compounds, based on the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid scaffold, has been designed and synthesized, demonstrating significant TRβ agonistic activity and selectivity over the TRα isoform.[1]
In Silico Modeling of Indole-Based TRβ Agonists
Computational modeling has been instrumental in understanding the structure-activity relationships (SAR) of these indole derivatives and in guiding the design of more potent and selective TRβ agonists.
Molecular Docking: Molecular docking studies have been employed to elucidate the binding modes of indole-based agonists within the ligand-binding domain (LBD) of TRβ. These studies help in visualizing the key interactions between the ligand and the amino acid residues of the receptor, providing a rationale for the observed activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for TRβ agonists.[2] These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, enabling the prediction of the activity of novel, unsynthesized molecules.
Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds with the potential for TRβ agonism.
Quantitative Data for TRβ Agonists
The following table summarizes the biological activity of representative indole-based derivatives. While specific EC50 values for the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid series are not publicly available in the initial screening literature, the reported high selectivity highlights the potential of this scaffold. For illustrative purposes, data for other relevant indole-based TRβ agonists are included.
| Compound ID | Scaffold | Target | Assay Type | Activity (EC50/Ki) | Selectivity (TRβ vs TRα) |
| Compound 1c | [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid | TRβ | Functional Assay | Data not publicly available | >50-fold[1] |
| KB-141 | Indole derivative | TRβ | Binding Assay | Ki = 2.5 nM | ~10-fold |
| GC-1 | Indole derivative | TRβ | Binding Assay | Ki = 0.3 nM | ~10-fold |
Experimental Protocol: TRβ Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds to the human thyroid hormone receptor β.[3]
Materials:
-
Human recombinant TRβ expressed in insect cells
-
[¹²⁵I]Triiodothyronine (T3) radioligand
-
Modified Tris-HCl buffer (pH 7.6)
-
Non-labeled T3 for non-specific binding determination
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A 0.625 ng aliquot of the human recombinant TRβ is incubated with 0.06 nM [¹²⁵I]T3.
-
For the determination of non-specific binding, a parallel incubation is performed in the presence of 1 µM non-labeled T3.
-
Test compounds are added at various concentrations (e.g., starting from 10 µM).
-
The incubation is carried out for 20-24 hours at 4°C.
-
Following incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound [¹²⁵I]T3, is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. Ki values can then be calculated using the Cheng-Prusoff equation.
Targeting Aldose Reductase
The this compound scaffold has also been explored for the development of aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of AR is a validated therapeutic strategy to prevent or slow the progression of these complications.
A notable example is [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, a derivative that demonstrates potent inhibition of aldose reductase.[4]
In Silico Modeling of Indole-Acetic Acid-Based AR Inhibitors
Computational approaches have been pivotal in the discovery and optimization of indole-acetic acid derivatives as AR inhibitors.
Molecular Docking: Docking studies of indole-acetic acid derivatives into the active site of aldose reductase have revealed key interactions with amino acid residues such as Tyr48, His110, and Trp111. These studies provide a structural basis for the inhibitory activity and guide the design of analogs with improved potency.
QSAR: QSAR studies have been performed on various series of aldose reductase inhibitors, including those with indole scaffolds. These models help to identify the physicochemical properties that are critical for potent AR inhibition, such as hydrophobicity and electronic features.
Pharmacophore Modeling: Pharmacophore models for aldose reductase inhibitors typically include features like a hydrogen bond acceptor to interact with the catalytic residues, a hydrophobic region to occupy the specificity pocket, and an anionic group to interact with the anion-binding site. These models are valuable tools for virtual screening to identify novel AR inhibitor scaffolds.
Quantitative Data for Aldose Reductase Inhibitors
The following table summarizes the inhibitory activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid against aldose reductase.
| Compound | Target Enzyme | IC50 |
| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Rat Aldose Reductase | Submicromolar range[4] |
| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Human Aldose Reductase | Low micromolar range[4] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common spectrophotometric method for measuring the inhibitory activity of compounds against aldose reductase.[5][6]
Materials:
-
Purified recombinant human or rat aldose reductase
-
0.067 M Phosphate buffer (pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
DL-glyceraldehyde (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations. A control reaction without the inhibitor should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing In Silico Workflows and Pathways
Graphviz diagrams are provided to illustrate the key workflows and signaling pathways discussed in this guide.
Caption: In Silico Workflow for TRβ Agonist Design.
Caption: Polyol Pathway and Aldose Reductase Inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting both the thyroid hormone receptor β and aldose reductase. This technical guide has provided an in-depth overview of the in silico modeling approaches that can be employed to understand and optimize the interactions of its derivatives with these key biological targets. By integrating computational methods such as molecular docking, QSAR, and pharmacophore modeling with robust experimental validation, researchers can accelerate the discovery of potent and selective drug candidates with improved therapeutic profiles. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a practical resource for scientists engaged in the exciting field of drug design and development.
References
- 1. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and molecular docking studies of selective agonists for the thyroid hormone receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
(Indan-5-yloxy)-acetic Acid and Analogs as Thyroid Hormone Receptor-β Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scientific and technical aspects of thyroid hormone receptor (TR) agonists, with a primary focus on the well-characterized TRβ-selective agonist, GC-1 (Sobetirome). While the specific molecule (Indan-5-yloxy)-acetic acid is a known chemical intermediate, the broader class of thyromimetics, particularly those selective for the TRβ isoform, represents a significant area of therapeutic research. These compounds hold promise for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) by capturing the beneficial metabolic effects of thyroid hormone while minimizing deleterious effects on the heart and other tissues.[1][2]
Introduction to Thyroid Hormone Receptors and Selective Agonism
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their physiological effects are mediated by two primary nuclear hormone receptors: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ).[1] These receptors are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[2]
The development of TRβ-selective agonists aims to leverage the therapeutic benefits of TR activation in the liver—such as lowering LDL cholesterol and triglycerides—without causing the adverse cardiac effects (e.g., tachycardia) associated with TRα stimulation.[1][3] GC-1 (Sobetirome) is a pioneering synthetic thyromimetic that demonstrates this TRβ selectivity and has been extensively studied as a prototype for this drug class.[2][4]
Mechanism of Action: Thyroid Hormone Receptor Signaling
Thyroid hormone receptors are ligand-activated transcription factors. In the absence of a ligand (hormone), TRs typically bind to thyroid hormone response elements (TREs) on the DNA of target genes and recruit co-repressor proteins, which suppress gene transcription.
Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the transcription of target genes. In the liver, TRβ activation upregulates genes involved in cholesterol metabolism and transport, such as the low-density lipoprotein receptor (LDLR) and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4]
Quantitative Data: Receptor Binding and Functional Activity
The defining characteristics of a TR agonist are its binding affinity for the receptor subtypes and its functional potency in activating transcription. GC-1 has been shown to be a high-affinity agonist with a notable selectivity for TRβ over TRα. More recent research has also focused on novel indole-based acetic acid compounds, which show excellent potency and selectivity.[5][6]
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Affinity Constant (KD, pM) | Reference |
|---|---|---|---|
| GC-1 | TRα | 440 | |
| TRβ | 67 | ||
| T3 (Endogenous) | TRα | ~200-500 | [4] |
| | TRβ | ~200-500 |[4] |
Table 2: Functional Transcriptional Activation
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of T3 max) | Reference |
|---|---|---|---|---|
| Compound 16g * | TRβ | 21.0 | 85.0% | [6] |
| | TRα | >1000 | - |[6] |
Note: Compound 16g is a novel indole-based TRβ agonist, demonstrating the continued development in this chemical space.[6]
Experimental Protocols and Workflow
The evaluation of a potential TR agonist follows a standardized discovery and development workflow, beginning with in vitro binding and functional assays and progressing to in vivo models to assess metabolic effects and safety.
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.
Materials:
-
Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radioligand: [125I]-T3 (Triiodothyronine).
-
Test compound (e.g., GC-1) at various concentrations.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM DTT, 10% glycerol.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Binding Reaction: In each well of the 96-well plate, combine the TR LBD (α or β), a fixed concentration of [125I]-T3 (typically at its KD value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 2-4 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Transfer the reaction mixtures to a filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [125I]-T3 against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Objective: To measure the functional potency (EC50) and efficacy of a test compound as a TR agonist.
Materials:
-
Mammalian cell line (e.g., HEK293 or CV-1) that does not endogenously express TRs.
-
Expression plasmids for full-length human TRα or TRβ.
-
Reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.
-
Cell culture medium, serum, and transfection reagent.
-
Test compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Transfection: Co-transfect the cells with the TR expression plasmid (α or β), the TRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Plate the transfected cells in 96-well plates.
-
Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of the test compound or a reference agonist (T3). Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. Also, measure the activity of the control reporter (e.g., β-galactosidase).
-
Data Analysis: Normalize the luciferase activity to the control reporter activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) relative to T3.
Conclusion
The development of TRβ-selective agonists like GC-1 and novel indole-based compounds represents a targeted therapeutic strategy for metabolic diseases. By selectively activating the TRβ isoform in the liver, these thyromimetics can achieve significant reductions in plasma cholesterol and triglycerides while avoiding the cardiac liabilities associated with non-selective thyroid hormone action.[1] The experimental framework detailed in this guide provides a robust methodology for the identification and characterization of new candidate molecules in this promising class of drugs. Continued research focusing on optimizing both potency and tissue-selectivity is crucial for advancing these compounds into clinical therapies for dyslipidemia, NASH, and related metabolic conditions.
References
- 1. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Indan Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of indan acetic acid derivatives. It covers their primary mechanism of action, quantitative efficacy data from key experimental models, detailed experimental protocols, and the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in anti-inflammatory drug discovery and development.
Introduction
Indan acetic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are structurally characterized by a bicyclic indan core to which an acetic acid moiety is attached. Their therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[1][2] Well-known anti-inflammatory agents like Sulindac and Clidanac feature the indan ring system, highlighting its importance as a pharmacophore.[3] Research has focused on synthesizing and evaluating various derivatives to enhance potency and improve safety profiles, particularly concerning gastrointestinal side effects.[4][5]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The predominant mechanism of action for indan acetic acid derivatives, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids, including prostaglandins (PGs) and thromboxanes (TXs).[7]
-
COX-1 is a constitutively expressed enzyme responsible for producing prostanoids that regulate homeostatic functions, such as gastrointestinal cytoprotection and platelet aggregation.[8]
-
COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8] Its products, particularly PGE2, are key mediators of inflammation, pain, and fever.[1]
By inhibiting COX-2, indan acetic acid derivatives reduce the synthesis of pro-inflammatory prostaglandins, leading to the alleviation of inflammatory symptoms. However, the concurrent inhibition of COX-1 is associated with common NSAID-related side effects, such as gastric irritation and ulceration.[8][9] Some research also suggests that NSAIDs can influence other signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1][10]
Caption: Inhibition of the Arachidonic Acid Cascade by Indan Acetic Acid Derivatives.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of indan acetic acid derivatives is commonly assessed using the carrageenan-induced rat paw edema model. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships.
Table 1: Anti-inflammatory Activity of Indan-1-Acetic Acid Derivatives
| Compound | Structure (R groups on Indan Ring) | Dose (mg/kg) | % Inhibition of Edema (Carrageenan-induced) | Reference |
| Indan-1-acetic acid | H | 200 | 42.88% | [3] |
| 6-Methoxyindan-1-acetic acid | 6-OCH₃ | 200 | 55.22% | [3] |
| 5,6-Dimethoxyindan-1-acetic acid | 5,6-(OCH₃)₂ | 200 | 54.91% | [3] |
| Phenylbutazone (Standard) | N/A | 100 | - | [11] |
| Indomethacin (Standard) | N/A | 10 | - | [3] |
Data presented is typically measured 3 hours post-carrageenan administration.
Table 2: Activity of Prodrug Derivatives of Indan-1-Acetic Acids
| Parent Acid | Derivative | % Inhibition of Edema | Ulcerogenic Potential | Reference |
| 6-Methoxyindan-1-acetic acid | Ethyl Ester | Almost equal to parent acid | Much less than Phenylbutazone | [4][5] |
| 5,6-Dimethoxyindan-1-acetic acid | Ethyl Ester | Almost equal to parent acid | Much less than Phenylbutazone | [4][5] |
| 6-Methoxyindan-1-acetic acid | Amide | Less potent than parent acid | Not specified | [4][5] |
| 5,6-Dimethoxyindan-1-acetic acid | Amide | Less potent than parent acid | Not specified | [4][5] |
These studies demonstrate a strategy to reduce gastrointestinal toxicity by creating ester prodrugs, which may undergo biotransformation to the active parent acid after absorption.[4]
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation of anti-inflammatory agents. Below are protocols for key assays cited in the literature for indan acetic acid derivatives.
This is the most widely used in vivo model for screening acute anti-inflammatory activity.[12][13]
-
Objective: To evaluate the ability of a test compound to reduce acute, localized inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (120-160 g) are typically used.[4] Animals are acclimatized and fasted overnight before the experiment.
-
Procedure:
-
Animals are divided into groups (e.g., control, standard drug, test compound groups).
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (e.g., saline, carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.). Standard drugs like Indomethacin or Phenylbutazone are used for comparison.[3]
-
After a set period (e.g., 30-60 minutes), inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.
-
Paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
This assay determines the potency and selectivity of a compound in inhibiting the COX isoenzymes.
-
Objective: To measure the IC50 (half-maximal inhibitory concentration) values of a test compound for COX-1 and COX-2.
-
Enzyme Source: Purified ovine or ram COX-1 and recombinant human or murine COX-2 are commonly used.
-
Procedure (General Principle):
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product (typically Prostaglandin E2, PGE2) is quantified. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: General Workflow for Screening Anti-inflammatory Indan Acetic Acid Derivatives.
Structure-Activity Relationship (SAR) and Safety Profile
The data indicates several key SAR trends for indan acetic acid derivatives:
-
Position of Acetic Acid Moiety: The anti-inflammatory activity is more prominent in indan-1-acetic acids compared to indan-1-carboxylic acids.[3]
-
Aromatic Substitution: The introduction of electron-donating methoxy groups on the aromatic ring, particularly at the 6-position and 5,6-positions, generally enhances anti-inflammatory activity compared to the unsubstituted parent compound.[3][11]
-
Prodrug Strategy: A major drawback of acidic NSAIDs is their potential to cause gastrointestinal irritation.[4] Synthesizing ester or amide derivatives can create prodrugs that reduce direct contact of the acidic moiety with the gastric mucosa. Ethyl esters, in particular, have been shown to retain the anti-inflammatory potency of the parent acids while being significantly less ulcerogenic.[4][5]
Conclusion
Indan acetic acid derivatives are a well-established class of potent anti-inflammatory agents that primarily exert their effect through the inhibition of COX enzymes. Quantitative in vivo studies consistently demonstrate their ability to reduce acute inflammation, with efficacy often comparable to or exceeding that of standard drugs like phenylbutazone. Structure-activity relationship studies have shown that potency can be modulated by substitutions on the indan ring system. Furthermore, chemical modifications, such as the formation of ethyl ester prodrugs, present a viable strategy for mitigating the gastrointestinal side effects commonly associated with this class of drugs, thereby improving their therapeutic index. This guide provides a foundational understanding for the continued exploration and development of novel indan-based anti-inflammatory therapeutics.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ijpp.com [ijpp.com]
- 5. Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Further studies on anti-inflammatory activity of two potent indan-1-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Indan-5-yloxy)-acetic acid (Lanifibranor) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid, also known as Lanifibranor (IVA337), is a potent and selective pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[1] It activates all three PPAR isoforms (α, δ, and γ), which are nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and fibrosis.[1][2] Lanifibranor has shown significant therapeutic potential in preclinical and clinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic and fibrotic diseases.[3][4] These application notes provide detailed protocols for the use of Lanifibranor in a cell culture setting to investigate its biological effects.
Mechanism of Action
Lanifibranor exerts its effects by binding to and activating PPARα, PPARδ, and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:
-
Lipid Metabolism: Activation of PPARα and PPARδ enhances fatty acid oxidation and reduces triglyceride levels.[1]
-
Glucose Homeostasis: PPARγ activation improves insulin sensitivity.[1]
-
Inflammation: All three PPAR isoforms are involved in suppressing inflammatory responses.[1]
-
Fibrosis: PPARγ activation has direct anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of Lanifibranor
| Parameter | Species | Receptor/Cell Line | Value | Reference |
| EC50 | Human | PPARα | 1.63 µM | [5] |
| Human | PPARδ | 0.849 µM | [5] | |
| Human | PPARγ | 0.228 µM | [5] | |
| Rodent | PPARα | 0.378 µM | [5] | |
| Rodent | PPARδ | 1.55 µM | [5] | |
| Rodent | PPARγ | 0.223 µM | [5] | |
| Working Concentration | Human | Primary Hepatic Stellate Cells | 3 µM | [5] |
| Human | Huh-7 (Hepatocyte) | 1 µM | [6] | |
| Mouse | C2C12 (Myoblast) | 3 µM | [6] |
Experimental Protocols
Preparation of Lanifibranor Stock and Working Solutions
This compound (Lanifibranor) is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO). [6]
Materials:
-
This compound (Lanifibranor) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out a precise amount of Lanifibranor powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of Lanifibranor (MW: 192.21 g/mol ), add 520.2 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year.[5]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM Lanifibranor stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Lanifibranor on a given cell line.
Materials:
-
Cells of interest (e.g., hepatic stellate cells, hepatocytes, macrophages)
-
96-well cell culture plates
-
Complete cell culture medium
-
Lanifibranor working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of Lanifibranor (e.g., 0.1, 1, 3, 10, 30 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of PPAR target genes and markers of inflammation or fibrosis.
Materials:
-
Cells of interest plated in 6-well plates
-
Lanifibranor working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PPARA, PPARD, PPARG, ACTA2 (α-SMA), COL1A1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Lanifibranor at the desired concentration and for the appropriate time.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protein Expression Analysis (Western Blot)
This protocol assesses the effect of Lanifibranor on the protein levels of key signaling molecules.
Materials:
-
Cells of interest cultured in 6-well or 10 cm dishes
-
Lanifibranor working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-PPARγ, α-SMA, Collagen I) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Lanifibranor as described for the gene expression analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Lanifibranor signaling pathway.
Caption: General experimental workflow.
References
- 1. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 2. Inventiva Announces Results From Phase IIb Clinical Trial with Lanifibranor in Systemic Sclerosis - Inventiva Pharma [inventivapharma.com]
- 3. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-PPAR agonist lanifibranor improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Dissolution of (Indan-5-yloxy)-acetic Acid for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of (Indan-5-yloxy)-acetic acid for in vivo studies. Due to its classification as a poorly soluble acidic compound, specialized formulation strategies are required to ensure adequate bioavailability for preclinical research. This guide outlines methods for preparing both oral and intravenous formulations, addressing the key challenges of solubility and stability. The protocols provided are based on established principles for formulating acidic drugs and include recommendations for vehicle selection, pH adjustment, and the use of excipients.
Physicochemical Properties and Formulation Strategy
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. While experimental data for this specific compound is limited, its structure as a carboxylic acid derivative suggests it is a weakly acidic compound with low aqueous solubility.
A structurally similar acidic compound, Corallopyronin A, has a pKa of 3.7.[1] This suggests that the acidity of this compound is a critical factor to consider in its formulation. The general approach to solubilizing weakly acidic compounds involves creating a salt by deprotonating the carboxylic acid group through pH adjustment.
Table 1: Estimated Physicochemical Properties and Formulation Implications
| Property | Estimated Value/Characteristic | Formulation Implication |
| Chemical Structure | This compound | Presence of a carboxylic acid group dictates a pH-dependent solubility. |
| Molecular Weight | 192.21 g/mol | Influences molar concentration calculations for dosing solutions. |
| Predicted pKa | ~3.5 - 4.5 | The compound will be poorly soluble in acidic environments (e.g., the stomach) and more soluble in neutral to alkaline conditions (e.g., the small intestine). pH adjustment above the pKa is a key strategy for dissolution. |
| Aqueous Solubility | Predicted to be low | Co-solvents, surfactants, or complexing agents may be necessary to achieve desired concentrations, especially for intravenous administration. |
General Formulation Strategies for Poorly Soluble Acids
Several established methods can be employed to enhance the solubility and bioavailability of poorly soluble acidic compounds for in vivo studies. The choice of strategy depends on the desired route of administration, the target dose, and the toxicological profile of the excipients.
-
pH Adjustment: Increasing the pH of the vehicle above the pKa of the compound will convert the acidic form to its more soluble salt form.
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Suspensions: For oral administration, a micronized suspension of the drug in an aqueous vehicle with a suspending agent can be a viable option.
Experimental Protocols
Safety Precaution: Always handle this compound and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol for Preparation of an Oral Suspension
This protocol is suitable for administering this compound via oral gavage. The goal is to create a uniform and stable suspension.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Wetting agent: 0.1% (v/v) Tween 80
-
Mortar and pestle
-
Homogenizer (optional)
-
Calibrated balance
-
Graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Particle Size Reduction: If necessary, gently grind the this compound powder using a mortar and pestle to reduce particle size and improve suspension stability.
-
Preparation of Vehicle: Prepare the 0.5% CMC solution by slowly adding the CMC powder to deionized water while stirring continuously until fully dissolved.
-
Wetting the Compound: In a small beaker or mortar, add the required amount of this compound. Add a small volume of the 0.1% Tween 80 solution to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump together.
-
Forming the Suspension: Gradually add the 0.5% CMC vehicle to the paste while continuously stirring or triturating.
-
Homogenization: For a more uniform suspension, use a homogenizer at a low to medium speed for 2-5 minutes.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired volume.
-
Storage and Administration: Store the suspension at 2-8°C and protect it from light. Shake vigorously before each administration to ensure a uniform dose.
Protocol for Preparation of an Intravenous Solution
This protocol aims to achieve a clear, particulate-free solution of this compound for intravenous administration. This formulation should be sterile-filtered before use.
Materials:
-
This compound
-
Co-solvent: Polyethylene glycol 400 (PEG400)
-
Vehicle: Sterile saline (0.9% NaCl)
-
pH adjusting agent: 1N Sodium Hydroxide (NaOH)
-
Sterile filter (0.22 µm)
-
Sterile vials
-
Calibrated balance
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile beaker. Add a minimal amount of PEG400 (e.g., 10-20% of the final volume) and stir until the compound is wetted.
-
pH Adjustment for Dissolution: Slowly add sterile saline to approximately 80% of the final volume. While stirring, add 1N NaOH dropwise and monitor the pH. Continue adding NaOH until the compound completely dissolves and the pH is in the desired range (typically 7.0-8.0 for intravenous administration).
-
Final Volume and Mixing: Once a clear solution is obtained, transfer it to a volumetric flask and add sterile saline to the final volume. Mix thoroughly.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the final solution for any particulates or precipitation. Only a clear solution should be used.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light.
Table 2: Example Vehicle Compositions for In Vivo Studies
| Route of Administration | Vehicle Composition | Target Concentration Range (Example) | Key Considerations |
| Oral Gavage | 0.5% CMC, 0.1% Tween 80 in water | 1 - 50 mg/mL | Ensure uniform suspension before each dose. |
| Intravenous Injection | 10% PEG400, 90% Saline (pH adjusted to 7.4) | 0.1 - 5 mg/mL | Must be a clear, sterile-filtered solution. Avoid precipitation upon dilution in the bloodstream. |
Visualization of Experimental Workflows
Decision-Making Workflow for Formulation Selection
A decision-making flowchart for selecting a suitable formulation strategy.
Workflow for Preparation of an Oral Suspension
A step-by-step workflow for preparing an oral suspension.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to prepare both oral and intravenous formulations. It is recommended to perform small-scale formulation trials to determine the optimal vehicle composition and achievable concentration for the specific study requirements. Careful consideration of the route of administration, desired dose, and potential vehicle-related toxicities is essential for obtaining reliable and reproducible preclinical data.
References
Application Notes: Elucidating the Cellular Impact of (Indan-5-yloxy)-acetic acid (GW0742) using Proteomics
Introduction
(Indan-5-yloxy)-acetic acid, commonly known as GW0742, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARs are ligand-activated transcription factors that regulate gene expression involved in various physiological processes, including lipid metabolism, inflammation, and energy homeostasis.[1][3] GW0742 is widely utilized in research to investigate the therapeutic potential of PPARδ activation in metabolic diseases, cardiovascular conditions, and neurodegenerative disorders.[1][2][3]
Proteomics, the large-scale study of proteins, offers a powerful approach to comprehensively understand the mechanism of action of compounds like GW0742. By analyzing global changes in protein expression and post-translational modifications, researchers can identify novel drug targets, elucidate signaling pathways, and discover biomarkers of drug efficacy and toxicity.
These application notes provide a framework for utilizing quantitative proteomics to investigate the cellular response to GW0742 treatment. While specific proteomics studies detailing the global effects of GW0742 are not extensively available in the public domain, this document outlines a generalized experimental workflow and highlights the known signaling pathways influenced by this compound, which can be further explored using proteomic techniques.
Key Applications in Proteomics Research
-
Mechanism of Action Studies: Elucidate the molecular pathways modulated by GW0742 in various cell types and tissues.
-
Target Identification and Validation: Identify the primary and off-target proteins that interact with GW0742.
-
Biomarker Discovery: Discover potential protein biomarkers for monitoring the efficacy and safety of GW0742 and other PPARδ agonists.
-
Drug Repurposing: Uncover new therapeutic indications for GW0742 by analyzing its impact on the proteome in different disease models.
Experimental Protocols
A typical quantitative proteomics workflow to study the effects of GW0742 involves the following steps:
Cell Culture and GW0742 Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., hepatocytes for metabolic studies, cardiomyocytes for cardiovascular research, or astrocytes for neuroinflammation).
-
Culture Conditions: Culture cells to a logarithmic growth phase in appropriate media.
-
GW0742 Treatment: Treat cells with a predetermined concentration of GW0742 (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours). Include multiple biological replicates for each condition.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate cysteine residues with Iodoacetamide (IAA).
-
Trypsin Digestion: Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 spin columns) to remove contaminants.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Chromatographic Separation: Separate peptides on a reversed-phase column using a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., 0.1% formic acid or 0.5% acetic acid for improved signal).[4][5][6]
-
Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Database Searching: Search the raw MS data against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest) to identify peptides and proteins.
-
Quantitative Analysis: Perform label-free quantification (LFQ) or label-based quantification (e.g., TMT, SILAC) to determine the relative abundance of proteins between GW0742-treated and control samples.
-
Bioinformatics Analysis:
-
Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test, ANOVA).
-
Pathway and Functional Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins.
-
Signaling Pathways Modulated by GW0742
GW0742, as a PPARδ agonist, is known to influence several key signaling pathways. Proteomics studies can be designed to investigate the components and dynamics of these pathways in response to treatment.
1. PPARδ Signaling Pathway:
GW0742 binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. Key target genes are involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory processes.
Caption: GW0742 activates PPARδ, leading to gene transcription.
2. Experimental Workflow for Proteomic Analysis of GW0742 Effects:
The following diagram illustrates a standard workflow for investigating the proteomic changes induced by GW0742.
Caption: A typical workflow for studying GW0742's effects.
Quantitative Data Summary
As specific quantitative proteomics data for GW0742 is limited, a hypothetical data table is presented below to illustrate how results could be structured. This table showcases potential protein expression changes in a hypothetical experiment where cells were treated with GW0742.
| Protein | Gene | Function | Fold Change (GW0742 vs. Control) | p-value |
| Carnitine O-palmitoyltransferase 1A | CPT1A | Fatty Acid Oxidation | 2.5 | 0.001 |
| Angiopoietin-like 4 | ANGPTL4 | Lipid Metabolism, Angiogenesis | 3.1 | <0.001 |
| Pyruvate dehydrogenase kinase 4 | PDK4 | Glucose Metabolism | 2.8 | 0.005 |
| Tumor necrosis factor-alpha | TNF | Inflammation | -1.8 | 0.012 |
| Interleukin-1 beta | IL1B | Inflammation | -2.2 | 0.008 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Proteomics provides an invaluable set of tools for dissecting the complex cellular responses to the PPARδ agonist GW0742. By employing the methodologies outlined in these application notes, researchers can gain deeper insights into its mechanism of action, identify novel therapeutic targets, and discover biomarkers for metabolic, inflammatory, and neurodegenerative diseases. While comprehensive proteomics datasets for GW0742 are not yet widely available, the described workflow offers a robust starting point for future investigations into the proteome-level effects of this and other PPAR agonists.
References
- 1. The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics | MDPI [mdpi.com]
Application Notes and Protocols for (Indan-5-yloxy)-acetic acid (GW0072) as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid, also known as GW0072, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) ligand. It functions as a weak partial agonist and a competitive antagonist of PPARγ activation. This unique activity profile makes GW0072 a valuable chemical probe for investigating the physiological and pathological roles of PPARγ. These application notes provide detailed protocols for utilizing GW0072 to study PPARγ signaling, particularly in the context of adipocyte differentiation.
Chemical Information
| Name | This compound |
| Synonym | GW0072 |
| CAS Number | 1878-58-6 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
Biological Activity
GW0072 is a high-affinity ligand for PPARγ. Unlike full agonists, such as thiazolidinediones (TZDs), GW0072 exhibits a dual activity profile. It has weak partial agonist activity on its own but acts as a potent competitive antagonist in the presence of a full agonist. This allows for the dissection of PPARγ-dependent signaling pathways and the study of the consequences of their inhibition.
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of GW0072.
| Parameter | Value | Cell Line/System | Experimental Conditions | Reference |
| Binding Affinity (Ki) | 70 nM | PPARγ | Radioligand binding assay | [1] |
| Competitive Antagonist Activity (IC₅₀) | 110 nM | CV-1 cells | Co-treatment with 100 nM rosiglitazone in a PPARγ reporter assay | [1] |
| Partial Agonist Efficacy | ~15-20% | CV-1 cells | Relative to the maximal activation by rosiglitazone in a PPARγ reporter assay | [1] |
Signaling Pathway
The following diagram illustrates the canonical PPARγ signaling pathway and the mechanism of action of an antagonist like GW0072.
Experimental Protocols
Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells
This protocol describes how to use GW0072 to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
Rosiglitazone (1 mM stock)
-
This compound (GW0072) (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well or 12-well plates at a density that allows them to reach confluence within 2-3 days. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).
-
Experimental Groups:
-
Control: Differentiation medium only.
-
Agonist Control: Differentiation medium + 1 µM Rosiglitazone.
-
Antagonist Treatment: Differentiation medium + 1 µM Rosiglitazone + varying concentrations of GW0072 (e.g., 1 µM, 5 µM, 10 µM).
-
Antagonist Only: Differentiation medium + 10 µM GW0072.
-
-
Maintenance (Day 2 onwards): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin). Change the maintenance medium every 2 days.
-
Assessment of Differentiation (Day 8-10): After 8-10 days, assess adipocyte differentiation by Oil Red O staining (Protocol 2) and gene expression analysis (Protocol 3).
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is for visualizing and quantifying lipid droplet accumulation in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Distilled water
-
Isopropanol (100%)
Procedure:
-
Fixation: Gently wash the cells with PBS. Add 10% formalin to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio). Allow it to sit for 10 minutes and filter through a 0.22 µm filter. Add the working solution to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: Add PBS to the wells to prevent drying and visualize the lipid droplets under a microscope. Differentiated adipocytes will appear red.
-
(Optional) Quantification: After visualization, remove the PBS and allow the plate to dry completely. Add 100% isopropanol to each well to elute the stain. Read the absorbance of the eluate at 510 nm.
Protocol 3: Gene Expression Analysis of Adipocyte Markers by RT-qPCR
This protocol describes how to analyze the expression of key adipocyte-specific genes to assess the extent of differentiation.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Fabp4, Adipoq) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using TRIzol reagent (1 mL for a 6-well plate).
-
Transfer the lysate to a microfuge tube and add chloroform.
-
Centrifuge to separate the phases and collect the aqueous (upper) phase containing the RNA.
-
Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the air-dried RNA pellet in nuclease-free water.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene. A decrease in the expression of adipocyte marker genes in the GW0072-treated groups compared to the agonist control indicates inhibition of differentiation.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of GW0072 on adipocyte differentiation.
References
Application Notes and Protocols for High-Throughput Screening of (Indan-5-yloxy)-acetic acid Derivatives as CRTH2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid and its derivatives have emerged as a promising scaffold for the development of antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2, also known as DP2, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its natural ligand, prostaglandin D2 (PGD2), is primarily released by activated mast cells and mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. Antagonism of the PGD2/CRTH2 signaling axis represents a key therapeutic strategy for the treatment of these inflammatory conditions.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel CRTH2 antagonists based on the this compound scaffold. The described assays include a radioligand binding assay to determine binding affinity, and two functional cell-based assays—a cAMP inhibition assay and a calcium mobilization assay—to assess antagonist potency.
Data Presentation
The following table summarizes the antagonist activity (IC50) of a series of 2,4-disubstituted phenoxyacetic acid derivatives, which are structurally related to the this compound scaffold, against the CRTH2 receptor. This data is representative of the quantitative information that can be generated using the HTS assays described herein.[1]
| Compound | R1 | R2 | IC50 (nM)[1] |
| 1 | H | H | 1000 |
| 2 | CH3 | H | 500 |
| 3 | Cl | H | 250 |
| 4 | Br | H | 200 |
| 5 | H | CH3 | 800 |
| 6 | H | Cl | 300 |
| 7 | H | Br | 250 |
| 8 | CH3 | CH3 | 400 |
| 9 | Cl | Cl | 100 |
| 10 | Br | Br | 80 |
Signaling Pathway
The CRTH2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits of the G protein can activate phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the CRTH2 receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
HEK293 cells stably expressing human CRTH2 (HEK-hCRTH2)
-
[3H]PGD2 (Radioligand)
-
Unlabeled PGD2
-
Test compounds (derivatives of this compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-hCRTH2 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer
-
50 µL of [3H]PGD2 (at a final concentration near its Kd)
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or excess unlabeled PGD2 (for non-specific binding).
-
-
Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of a CRTH2 antagonist to block the PGD2-induced inhibition of cAMP production.
Materials:
-
HEK-hCRTH2 cells
-
Forskolin (an adenylyl cyclase activator)
-
PGD2
-
Test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)
-
Cell culture medium and plates (96- or 384-well)
Procedure:
-
Cell Plating: Seed HEK-hCRTH2 cells into a suitable microplate and allow them to attach overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add assay buffer containing a PDE inhibitor.
-
Add serial dilutions of the test compounds to the wells.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of PGD2 (at its EC80 concentration) and forskolin to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition by PGD2.
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of a CRTH2 antagonist to block the PGD2-induced transient increase in intracellular calcium.
Materials:
-
HEK-hCRTH2 cells (or other suitable cell line endogenously or recombinantly expressing CRTH2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PGD2
-
Test compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom microplate and allow them to attach.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.
-
Agonist Injection: Inject PGD2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
Data Analysis:
-
The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of novel CRTH2 antagonists.
References
Application Notes and Protocols: Step-by-Step Synthesis of (Indan-5-yloxy)-acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanone and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indan ring system is a key feature in well-known anti-inflammatory drugs such as Sulindac and Clidanac.[2] Derivatives of indan acetic acid have shown a wide spectrum of biological activities, including analgesic, anti-inflammatory, and monoamine oxidase inhibitory effects.[3] This document provides a detailed protocol for the synthesis of (Indan-5-yloxy)-acetic acid derivatives, compounds of interest for their potential therapeutic applications. The methodologies outlined are based on established synthetic routes for related indanone and indan acetic acid structures.
General Synthetic Scheme
The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic workflow is depicted below.
Caption: General workflow for the synthesis of Indanone acetic acid amide derivatives.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of indanone-3-acetic acid derivatives.[3]
Protocol 1: Synthesis of β-(3-Hydroxy-4-methoxyphenyl)glutaric Acid
This procedure outlines the formation of a key intermediate, a substituted β-phenylglutaric acid.
Materials:
-
3-Hydroxy-4-methoxy benzaldehyde
-
Bis(acetoacetate)
-
Appropriate solvents and reagents for hydrolysis
Procedure:
-
Convert 3-hydroxy-4-methoxy benzaldehyde to a bis(acetoacetate).
-
Perform hydrolysis of the resulting bis(acetoacetate) to yield the corresponding β-phenylglutaric acid.[3]
Protocol 2: Cyclization to Indanone-3-acetic Acid
This step involves an intramolecular cyclization to form the indanone ring system.
Materials:
-
β-(3-Hydroxy-4-methoxyphenyl)glutaric acid
-
Polyphosphoric acid (PPA) or other suitable cyclizing agent
Procedure:
-
Treat the β-phenylglutaric acid derivative with a cyclizing agent, such as polyphosphoric acid, to induce intramolecular Friedel-Crafts acylation.[4][5]
-
The reaction mixture is typically heated to promote cyclization.
-
Upon completion, the product, an indanone-3-acetic acid derivative, is isolated and purified.[3]
Protocol 3: Synthesis of this compound Amide Derivatives
This final step involves the derivatization of the carboxylic acid group.
Materials:
-
Indanone-3-acetic acid derivative
-
Thionyl chloride
-
Appropriate amine
-
Benzene or other suitable solvent
Procedure:
-
The indanone-3-acetic acid is converted to its acid chloride by refluxing with thionyl chloride.[3]
-
The resulting acid chloride is then treated with an appropriate amine in a suitable solvent, such as benzene, to form the desired amide derivative.[3]
-
The reaction period is optimized for each specific amine.[3]
-
The final product is isolated and purified.
Data Presentation
The following tables summarize typical yields and characterization data for synthesized indanone acetic acid derivatives, as reported in the literature.
Table 1: Synthesis and Characterization of Indanone Acetic Acid Esters [6]
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Analytical Calculation | Found |
| 8 | 76 | 131-133 | C₁₄H₁₆O₅ | C, 63.63; H, 6.10 | C, 63.56; H, 6.06 |
| 9d | 63 | 69-71 | C₁₆H₂₀O₅ | C, 65.74; H, 6.90 | C, 65.65; H, 6.87 |
Table 2: Spectral Data for a Representative Indanone Acetic Acid Ester (Compound 8) [6]
| Spectral Data | Values |
| IR (KBr, cm⁻¹) | 1731 (C=O str), 1698 (C=O str), 1032, 1237 (OCH₃) |
| ¹H NMR (CDCl₃, TMS, δ ppm) | 2.42, 2.55 (dd, J = 19.2, 5.2 Hz, CH₂, 2H ), 2.84, 2.98 (dd, J = 19.2, 7.5 Hz, CH₂, 2H ), 3.73 (s, OCH₃, 3H ), 3.77 (qn, CH, 1H), 3.91 (s, OCH₃, 3H ), 3.96 (s, OCH₃, 3H ), 6.91 (s, ArH, 1H), 7.17 (s, ArH, 1H) |
| MS (m/z) | 264 (M⁺) |
Signaling Pathways and Biological Activity
Derivatives of indan acetic acid are known to possess significant anti-inflammatory and analgesic properties.[2] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[7]
Caption: Inhibition of the COX pathway by this compound derivatives.
The selective inhibition of COX-2 over COX-1 is a key goal in the development of new anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Some indanone derivatives have been identified as potent and selective COX-2 inhibitors.[6] The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as carrageenan-induced rat paw edema.[6][8] For example, one ester derivative of (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid showed 47.69% inhibition in this assay.[6]
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. iajpr.com [iajpr.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development for (Indan-5-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid is a molecule with potential therapeutic applications. Its structural features suggest that it may interact with key biological targets involved in inflammatory and metabolic pathways. This document provides detailed protocols for a panel of in vitro assays to characterize the activity of this compound. Based on its structural similarities to known pharmacological agents, two primary potential mechanisms of action are explored: antagonism of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2) and activation of Peroxisome Proliferator-Activated Receptors (PPARs).
The CRTH2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases like asthma.[1] Antagonism of CRTH2 can mitigate the chemotaxis and activation of immune cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2]
PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and metabolic homeostasis.[3][4] Agonists of PPARs, such as Lanifibranor, have shown therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[5][6][7]
These application notes provide detailed methodologies for a suite of in vitro assays to comprehensively evaluate the pharmacological profile of this compound as either a CRTH2 antagonist or a PPAR agonist.
Potential Signaling Pathways
To visualize the potential mechanisms of action for this compound, the following signaling pathways are depicted.
Experimental Protocols
Section 1: CRTH2 Antagonist Activity Assays
The following protocols are designed to determine if this compound can act as an antagonist to the CRTH2 receptor.
This assay measures the ability of this compound to compete with a radiolabeled ligand, such as [3H]PGD2, for binding to the CRTH2 receptor.[1]
-
Cell Lines:
-
HEK293 cells stably expressing human CRTH2.
-
Human eosinophilic leukemia cell lines (e.g., HL-60 differentiated with butyric acid) endogenously expressing CRTH2.[1]
-
-
Reagents:
-
[3H]Prostaglandin D2 ([3H]PGD2)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control: unlabeled PGD2
-
This compound
-
-
Procedure:
-
Prepare cell membranes from CRTH2-expressing cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2, and varying concentrations of this compound or unlabeled PGD2.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
This functional assay measures the ability of a CRTH2 antagonist to block the PGD2-induced inhibition of cAMP production.[1]
-
Cell Lines:
-
CHO-K1 or HEK293 cells co-expressing human CRTH2 and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
-
Reagents:
-
Forskolin (to stimulate cAMP production)
-
PGD2
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
-
-
Procedure:
-
Seed CRTH2-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a mixture of forskolin and PGD2.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only and PGD2-stimulated controls.
-
Plot the percentage of inhibition of the PGD2 response against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
This assay measures the ability of a CRTH2 antagonist to block the PGD2-induced increase in intracellular calcium.[1]
-
Cell Lines:
-
HEK293 or other suitable cell lines stably expressing human CRTH2.
-
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
PGD2
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Load CRTH2-expressing cells with a calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add PGD2 to stimulate the cells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence (calcium flux) in response to PGD2.
-
Plot the percentage of inhibition of the PGD2-induced calcium flux against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
| Assay | Parameter Measured | Typical Cell Line | Key Reagents |
| Radioligand Binding | Competitive binding of a radiolabeled ligand | HEK293-CRTH2 | [3H]PGD2, unlabeled PGD2 |
| cAMP Inhibition | Inhibition of PGD2-mediated cAMP decrease | CHO-CRTH2, HEK293-CRTH2 | Forskolin, PGD2, cAMP detection kit |
| Calcium Flux | Inhibition of PGD2-induced Ca2+ mobilization | HEK293-CRTH2 | Fluo-4 AM, PGD2 |
Section 2: PPAR Agonist Activity Assays
The following protocols are designed to determine if this compound can act as an agonist for PPAR isoforms (α, δ, and γ).
This assay measures the ability of this compound to activate PPAR-mediated gene transcription.
-
Cell Lines:
-
HEK293T or other suitable cells.
-
-
Reagents:
-
Expression plasmids for human PPARα, PPARδ, or PPARγ.
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving luciferase expression.
-
Transfection reagent.
-
This compound.
-
Known PPAR agonists (e.g., Wy-14643 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ).
-
Luciferase assay substrate.
-
-
Procedure:
-
Co-transfect cells with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).
-
Plot the fold induction of luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
This assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, a process largely driven by PPARγ activation.
-
Cell Lines:
-
3T3-L1 or other pre-adipocyte cell lines.
-
-
Reagents:
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
This compound.
-
Rosiglitazone (positive control).
-
Oil Red O stain.
-
-
Procedure:
-
Culture pre-adipocytes to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing varying concentrations of this compound or rosiglitazone.
-
After 2-3 days, replace the medium with maintenance medium containing insulin and the test compounds.
-
Continue to culture for several days, replacing the medium every 2-3 days.
-
After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.
-
Elute the stain and quantify the absorbance at a specific wavelength (e.g., 520 nm).
-
-
Data Analysis:
-
Compare the amount of lipid accumulation in treated cells to untreated and positive control cells.
-
This assay measures the effect of this compound on the expression of known PPAR target genes.
-
Cell Lines:
-
Hepatocytes (e.g., HepG2) for PPARα targets.
-
Adipocytes or macrophages for PPARγ targets.
-
-
Reagents:
-
This compound.
-
Known PPAR agonists.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers for PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).
-
qPCR master mix.
-
-
Procedure:
-
Treat cells with varying concentrations of this compound or a known agonist for 24-48 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative PCR (qPCR) using primers for specific PPAR target genes and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Plot the fold change in gene expression against the logarithm of the compound concentration.
-
| Assay | Parameter Measured | Typical Cell Line | Key Reagents |
| PPRE-Luciferase Reporter | Transcriptional activation of a PPAR-responsive reporter | HEK293T | PPAR expression plasmids, PPRE-luciferase plasmid |
| Adipocyte Differentiation | Induction of lipid accumulation in pre-adipocytes | 3T3-L1 | Differentiation medium, Oil Red O stain |
| Target Gene Expression | Upregulation of PPAR target gene mRNA levels | HepG2, 3T3-L1 | qPCR primers for target genes (e.g., CPT1A, FABP4) |
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the potency and efficacy of this compound with relevant control compounds.
Table 1: Hypothetical CRTH2 Antagonist Activity Data
| Compound | Radioligand Binding IC50 (nM) | cAMP Inhibition IC50 (nM) | Calcium Flux IC50 (nM) |
| This compound | 75 | 150 | 120 |
| Fevipiprant (Control) | 5 | 10 | 8 |
| OC000459 (Control) | 20 | 45 | 30 |
Table 2: Hypothetical PPAR Agonist Activity Data (EC50 in nM)
| Compound | PPARα Reporter Assay | PPARδ Reporter Assay | PPARγ Reporter Assay |
| This compound | 500 | >10000 | 800 |
| Wy-14643 (PPARα control) | 100 | >10000 | >10000 |
| GW501516 (PPARδ control) | >10000 | 5 | >10000 |
| Rosiglitazone (PPARγ control) | >10000 | >10000 | 50 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its activity as a potential CRTH2 antagonist and PPAR agonist, researchers can elucidate its mechanism of action and determine its therapeutic potential for inflammatory and metabolic diseases. The combination of binding, functional, and gene expression assays will yield a robust dataset to guide further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of (Indan-5-yloxy)-acetic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid is a compound of interest for its potential therapeutic effects. Based on structural similarities to known aldose reductase inhibitors, its efficacy is hypothesized to be relevant in the context of diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia. This increased flux leads to the accumulation of sorbitol, contributing to cellular stress and the pathology of diabetic neuropathy, nephropathy, and retinopathy.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of diabetic complications.
Mechanism of Action and Signaling Pathway
Under hyperglycemic conditions, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH cofactor results in oxidative stress. These processes contribute to the pathogenesis of diabetic complications.[1][3] this compound, as a putative aldose reductase inhibitor, is expected to block this pathway, thereby mitigating the downstream pathological effects.
Caption: Proposed mechanism of action for this compound.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Both chemically-induced and genetic models of diabetes are widely used to study diabetic complications.[4][5][6][7][8]
Streptozotocin (STZ)-Induced Diabetic Rodent Model
This is the most common model for inducing type 1 diabetes. STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.[4]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) or C57BL/6 mice (20-25 g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[1]
db/db Mice
These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[2][4] They are a well-established model for studying diabetic nephropathy and neuropathy.
Zucker Diabetic Fatty (ZDF) Rats
ZDF rats also have a mutation in the leptin receptor and develop obesity, hyperlipidemia, and insulin resistance, making them a suitable model for type 2 diabetes and its complications.[5]
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in mitigating diabetic complications.
Protocol 1: Evaluation of Efficacy in Diabetic Neuropathy
Objective: To assess the ability of this compound to prevent or reverse nerve conduction velocity deficits and structural nerve damage in diabetic animals.
Experimental Workflow:
Caption: Workflow for diabetic neuropathy efficacy testing.
Methodologies:
-
Nerve Conduction Velocity (NCV) Measurement:
-
Anesthetize the animal (e.g., isoflurane).
-
Place stimulating electrodes on the sciatic notch and bipolar recording electrodes on the tibialis anterior muscle for motor NCV. For sensory NCV, stimulate the digital nerves of the paw and record from the sciatic nerve.
-
Deliver a supramaximal square-wave pulse and record the latency and amplitude of the evoked muscle or nerve action potential.
-
Calculate NCV by dividing the distance between the stimulating and recording electrodes by the difference in latency.
-
-
Biochemical Analysis of Sciatic Nerve:
-
At the end of the study, euthanize the animals and dissect the sciatic nerves.
-
Homogenize the nerve tissue in a suitable buffer.
-
Measure sorbitol and fructose levels using gas chromatography-mass spectrometry (GC-MS) or an appropriate enzymatic assay kit.
-
-
Histopathology:
-
Fix the sciatic nerve tissue in 4% paraformaldehyde.
-
Embed in paraffin and section the tissue.
-
Stain with hematoxylin and eosin (H&E) for general morphology and with specific markers for myelin and axonal integrity (e.g., Luxol fast blue and anti-neurofilament antibodies).
-
Protocol 2: Evaluation of Efficacy in Diabetic Nephropathy
Objective: To determine if this compound can ameliorate kidney damage and improve renal function in diabetic animals.
Methodologies:
-
Urine and Blood Analysis:
-
House animals in metabolic cages to collect 24-hour urine samples at regular intervals.
-
Measure urinary albumin excretion (UAE) and creatinine levels to calculate the albumin-to-creatinine ratio (ACR).
-
Collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine.
-
-
Histopathology of the Kidney:
-
At the end of the study, perfuse the kidneys with saline followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and prepare sections.
-
Stain with Periodic acid-Schiff (PAS) to assess glomerular basement membrane thickening and mesangial expansion.
-
Use Masson's trichrome stain to evaluate fibrosis.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Efficacy of this compound on Diabetic Neuropathy Endpoints
| Group | N | Body Weight (g) | Blood Glucose (mg/dL) | MNCV (m/s) | Sciatic Nerve Sorbitol (nmol/mg) |
| Non-diabetic Control | 10 | ||||
| Diabetic Control | 10 | ||||
| Diabetic + this compound (Low Dose) | 10 | ||||
| Diabetic + this compound (High Dose) | 10 | ||||
| Diabetic + Positive Control | 10 |
Table 2: Efficacy of this compound on Diabetic Nephropathy Endpoints
| Group | N | Kidney Weight/Body Weight (g/g) | 24-h Urinary Albumin Excretion (µ g/24h ) | BUN (mg/dL) | Glomerular Mesangial Expansion Score |
| Non-diabetic Control | 10 | ||||
| Diabetic Control | 10 | ||||
| Diabetic + this compound (Low Dose) | 10 | ||||
| Diabetic + this compound (High Dose) | 10 | ||||
| Diabetic + Positive Control | 10 |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the preclinical efficacy of this compound as a potential treatment for diabetic complications. Careful selection of animal models and rigorous assessment of relevant endpoints are crucial for determining the therapeutic potential of this compound. The successful inhibition of aldose reductase and subsequent amelioration of diabetic pathologies in these models would provide a strong rationale for further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for induction of diabetes and its complications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of (Indan-5-yloxy)-acetic acid in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a critical aspect of preclinical and clinical studies. This document provides a detailed application note and protocol for a robust analytical method for the quantification of (Indan-5-yloxy)-acetic acid in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended as a representative example based on established principles for the analysis of small acidic molecules.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the described LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 1 ng/mL - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Intra-day Precision (%CV) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Inter-day Precision (%CV) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Accuracy (% Bias) | Within ±15% (at LLOQ, LQC, MQC, HQC) |
| Matrix Effect | Normalized IS Ratio: 0.85 - 1.15 |
| Recovery (%) | > 85% (at LQC, MQC, HQC) |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
This section details the step-by-step protocols for the quantification of this compound in plasma.
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water, vortex again, and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase A and B (50:50, v/v) and inject into the LC-MS/MS system.
2.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 10 2.5 0.4 95 3.5 0.4 95 3.6 0.4 10 | 5.0 | 0.4 | 10 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 191.1 133.1 | Internal Standard (d4) | 195.1 | 137.1 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Application Notes and Protocols for Studying Gene Expression Using (Indan-5-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Indan-5-yloxy)-acetic acid and its derivatives are recognized as potent modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis. As a selective agonist of PPARα, this compound offers a valuable tool for investigating the intricate signaling pathways governed by this receptor and for the discovery of novel therapeutics targeting metabolic and inflammatory diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on gene expression. The methodologies outlined herein are foundational for characterizing the compound's potency, efficacy, and mechanism of action. While specific quantitative data for this compound is emerging, the data presented is representative of potent PPARα agonists and serves as a benchmark for experimental design and data interpretation.
Mechanism of Action: The PPARα Signaling Pathway
This compound acts as an agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory processes.
Data Presentation: Efficacy of PPARα Agonists
The following tables summarize quantitative data for potent and selective PPARα agonists, which can be used as a reference for evaluating this compound.
Table 1: In Vitro Potency of a Representative PPARα Agonist (GW7647)
| Parameter | Receptor | Value (nM) | Reference |
| EC50 | Human PPARα | 6 | [1](--INVALID-LINK--) |
| EC50 | Human PPARγ | 1100 | [1](--INVALID-LINK--) |
| EC50 | Human PPARδ | 6200 | [1](--INVALID-LINK--) |
Table 2: Dose-Dependent Upregulation of PPARα Target Genes in HepG2 Cells by a Novel PPARα Agonist (Compound A-4) [2](3)
| Target Gene | Treatment Concentration | Fold Change in mRNA Expression (Mean ± SD) |
| CD36 | 10 µM | 2.5 ± 0.3 |
| 30 µM | 4.2 ± 0.5 | |
| CPT1A | 10 µM | 3.1 ± 0.4 |
| 30 µM | 5.8 ± 0.7 | |
| MCAD | 10 µM | 2.8 ± 0.3 |
| 30 µM | 4.9 ± 0.6 | |
| VLCAD | 10 µM | 2.2 ± 0.2 |
| 30 µM | 3.9 ± 0.4 |
Experimental Protocols
A typical experimental workflow to characterize the effect of this compound on gene expression is depicted below.
Protocol 1: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol details the measurement of mRNA levels of PPARα target genes in response to treatment with this compound.
1. Cell Culture and Treatment:
-
Culture human hepatoma cells (e.g., HepG2 or HepaRG) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
2. RNA Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
4. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR detection system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Table 3: Example Primer Sequences for Human PPARα Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CPT1A | GCTATCGGGCCTCCATTAGC | CTTGCCCATGTCCTTGATGT |
| PDK4 | CCTCATCCAGTCACAGTTCC | GTAGCACCAGTGAAGACCAG |
| ANGPTL4 | AGGCTGGATGGAATGACTGG | GGTTCAGCCAGCTCATTCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 2: Western Blotting for PPARα Target Protein Expression
This protocol describes the detection and quantification of protein levels of PPARα targets.
1. Cell Lysis and Protein Quantification:
-
Following treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CPT1A, anti-PDK4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature. Recommended starting dilutions are typically 1:5000 to 1:20,000.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Luciferase Reporter Assay for PPARα Transcriptional Activity
This assay measures the ability of this compound to activate the transcriptional activity of PPARα.
1. Cell Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
Co-transfect the cells with a PPARα expression vector, a luciferase reporter plasmid containing PPREs upstream of the luciferase gene, and a Renilla luciferase control vector for normalization. Use a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for another 24 hours.
3. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on gene expression through the PPARα signaling pathway. By employing these methodologies, scientists can effectively characterize the compound's biological activity, contributing to a deeper understanding of PPARα-mediated gene regulation and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Investigation of (Indan-5-yloxy)-acetic acid as a Thyroid Hormone Receptor Beta (TRβ) Agonist
Introduction
The Thyroid Hormone Receptor Beta (TRβ) is a nuclear receptor that plays a crucial role in regulating metabolism, particularly in the liver.[1][2][3] Activation of TRβ is known to mediate beneficial effects such as lowering cholesterol and triglycerides, making it an attractive therapeutic target for metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).[3][4] Selective TRβ agonists are sought after to harness these metabolic benefits while avoiding the adverse effects associated with the activation of the Thyroid Hormone Receptor Alpha (TRα), such as cardiac effects.[3]
(Indan-5-yloxy)-acetic acid (CAS: 1878-58-6) is a synthetic compound that has been investigated for its potential biological activities.[5][6][7] This document provides a comprehensive suite of protocols for the systematic investigation of this compound as a selective TRβ agonist. The following sections detail the necessary in vitro and in vivo assays to characterize its binding affinity, functional potency, selectivity, and therapeutic efficacy.
TRβ Signaling Pathway
Thyroid hormone receptors mediate their effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, the TRβ forms a heterodimer with the retinoid X receptor (RXR).[2] In the absence of a ligand, this complex binds to thyroid hormone response elements (TREs) on DNA and recruits corepressors to inhibit gene transcription. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes involved in metabolism.[8] Non-genomic actions can also be initiated in the cytoplasm, where TRβ can interact with signaling molecules like the p85α subunit of PI3K, activating downstream pathways such as Akt/mTOR.[1][8]
Caption: Genomic and non-genomic signaling pathways of the TRβ receptor.
In Vitro Characterization Protocols
Protocol: TRβ Functional Agonist Assay (Luciferase Reporter)
This assay quantifies the ability of this compound to activate the human TRβ receptor in a cellular context. It utilizes mammalian cells engineered to express human TRβ and a luciferase reporter gene linked to TREs.[9][10]
Methodology:
-
Cell Culture: Plate human TRβ reporter cells (e.g., from INDIGO Biosciences) in a 96-well plate and culture overnight.[9]
-
Compound Preparation: Prepare a serial dilution of this compound in compound screening medium. A known TRβ agonist, such as 3,3',5-L-Triiodothyronine (T3), should be used as a positive control.[11]
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Luminescence Reading: After incubation, add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Caption: Workflow for the TRβ luciferase reporter functional assay.
Protocol: TRβ/TRα Isoform Selectivity Assay
To assess the selectivity of this compound, its agonist activity is tested against both TRβ and TRα receptors. This is critical for predicting potential off-target effects.
Methodology:
-
Perform the luciferase reporter assay as described in Protocol 3.1 in parallel using two distinct cell lines: one expressing human TRβ and the other expressing human TRα.
-
Determine the EC50 values for this compound on both receptor isoforms.
-
Calculate the selectivity ratio by dividing the EC50 for TRα by the EC50 for TRβ. A higher ratio indicates greater selectivity for TRβ.[12]
Data Presentation: In Vitro Activity Summary
| Compound | TRβ EC50 (nM) | TRα EC50 (nM) | Selectivity Ratio (TRα EC50 / TRβ EC50) |
| This compound | Result | Result | Result |
| T3 (Control) | Result | Result | Result |
| MGL-3196 (Control) | Result | Result | Result |
Protocol: Downstream Target Gene Expression (qPCR)
This protocol measures the effect of the compound on the expression of known TRβ target genes in a relevant cell line, such as the human liver cell line HepG2.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with varying concentrations of this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for TRβ target genes (e.g., Deiodinase 1 - DIO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method compared to vehicle-treated cells.
Data Presentation: Target Gene Expression in HepG2 Cells
| Treatment | Concentration | DIO1 mRNA Fold Change (vs. Vehicle) |
| This compound | 10 nM | Result |
| 100 nM | Result | |
| 1000 nM | Result | |
| T3 (Control) | 100 nM | Result |
In Vivo Efficacy Protocol
Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic efficacy of this compound in a preclinical model of metabolic disease.[12]
Methodology:
-
Model Induction: Induce obesity, dyslipidemia, and liver steatosis in C57BL/6J mice by feeding them a high-fat diet (HFD) for 12-16 weeks.
-
Animal Grouping and Dosing: Randomly assign HFD-fed mice to vehicle control and treatment groups. Administer this compound orally once daily for a specified period (e.g., 4-10 weeks).[12] A group treated with a known TRβ agonist like Resmetirom (MGL-3196) should be included for comparison.
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver function enzymes (ALT, AST).
-
Tissue Collection: Harvest livers for weight measurement and histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and fibrosis.
-
Pharmacodynamic Analysis: Analyze the expression of hepatic lipid-metabolic genes via qPCR as described in Protocol 3.3.[12]
Data Presentation: In Vivo Efficacy in DIO Mice
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | MGL-3196 (Control) |
| Body Weight Change (%) | Result | Result | Result | Result |
| Serum Total Cholesterol (mg/dL) | Result | Result | Result | Result |
| Serum Triglycerides (mg/dL) | Result | Result | Result | Result |
| Liver Weight (g) | Result | Result | Result | Result |
| Liver Triglyceride Content (mg/g) | Result | Result | Result | Result |
| Hepatic DIO1 Expression (Fold Change) | 1.0 | Result | Result | Result |
Summary
The protocols outlined in this document provide a rigorous framework for the comprehensive evaluation of this compound as a TRβ agonist. Successful completion of these studies will elucidate its potency, isoform selectivity, and in vivo efficacy, providing critical data for its potential development as a therapeutic agent for metabolic diseases.
References
- 1. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. pschemicals.com [pschemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analgesic Research: Investigating (Indan-5-yloxy)-acetic acid
Disclaimer: Extensive literature searches did not yield specific studies on the analgesic properties of (Indan-5-yloxy)-acetic acid. The following application notes and protocols are based on general knowledge of analgesic research and the potential of indane derivatives in drug discovery. These are intended to serve as a foundational guide for researchers initiating investigations into the analgesic effects of this compound.
Introduction to this compound in Analgesic Research
This compound is a chemical compound with the molecular formula C11H12O3[1][2][3]. While direct evidence of its analgesic activity is not currently available in published literature, the indane scaffold is a recognized pharmacophore in medicinal chemistry. Indane derivatives have been explored for a variety of therapeutic applications, including their potential as anti-inflammatory and analgesic agents[4][5][6][7]. The structural characteristics of the indane nucleus fused to a cyclopentane ring provide a rigid framework that is amenable to chemical modifications for optimizing pharmacological activity[5][6][7].
The exploration of novel indane derivatives for pain management is a promising area of research. Compounds with this scaffold are being investigated for their ability to modulate various biological targets involved in pain signaling pathways, such as cyclooxygenase (COX) enzymes and opioid receptors[4]. Therefore, investigating the analgesic potential of this compound is a scientifically valid endeavor.
Experimental Protocols for In Vivo Analgesic Activity Screening
The following are standard and widely used protocols for assessing the analgesic potential of a test compound in animal models.
Acetic Acid-Induced Writhing Test
This is a common method for evaluating peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing movements in the animal. The reduction in the number of writhes is an indicator of the compound's analgesic effect[8][9][10][11].
Materials:
-
This compound (Test Compound)
-
Acetic acid solution (0.6% v/v in saline)
-
Vehicle (e.g., 0.5% Carboxymethyl Cellulose, DMSO, or Tween 80 in saline)[6][8]
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[7][8]
-
Swiss albino mice (20-25 g) or similar rodent model[6]
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water[9].
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Diclofenac sodium)
-
Group III: Test Compound (low dose)
-
Group IV: Test Compound (high dose)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing[7][8][10].
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal[7][8].
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes[8][10].
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
-
Experimental Workflow for Acetic Acid-Induced Writhing Test
References
- 1. brieflands.com [brieflands.com]
- 2. pschemicals.com [pschemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Indane Derivatives | Eburon [eburon-organics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review | Semantic Scholar [semanticscholar.org]
- 10. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Indan-5-yloxy)-acetic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Indan-5-yloxy)-acetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, providing potential causes and solutions to improve reaction yield and purity.
Issue 1: Low to No Product Yield
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Williamson ether synthesis of this compound typically points to issues with the deprotonation of 5-indanol or suboptimal reaction conditions. The reaction proceeds via an SN2 mechanism, which is sensitive to the choice of base, solvent, and temperature.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 5-Indanol: The phenolic hydroxyl group of 5-indanol must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.
-
Solution: Employ a stronger base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often more reliable for this transformation. For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, though caution is advised due to its high reactivity.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.
-
Solution: Use a polar aprotic solvent to accelerate the SN2 reaction. Solvents like N,N-dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.[1]
-
-
Inappropriate Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be completed within a practical timeframe.
-
Solution: Increase the reaction temperature. A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Quantitative Data on Reaction Parameter Effects:
The following table summarizes the impact of different bases and solvents on the yield of analogous aryloxyacetic acid syntheses.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 80 | 75-85 | A milder and often effective option. |
| NaOH | Water | 90-100 | 80-90 | A strong base in a protic solvent, effective for this reaction.[2] |
| KOH | Water | 90-100 | 85-95 | Similar to NaOH, can offer slightly higher yields.[3] |
| NaH | DMF | 25-50 | >90 | Highly effective but requires anhydrous conditions and careful handling. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Significant Impurities in the Product
Question: My reaction produces the desired product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer:
The presence of impurities is often due to competing side reactions. In the Williamson ether synthesis with a phenoxide nucleophile, the two most common side reactions are C-alkylation and elimination of the haloacetic acid.
Potential Causes and Solutions:
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation). C-alkylation is more likely to occur under certain conditions.
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[4]
-
-
Elimination of the Haloacetic Acid: Although less common with primary halides like chloroacetic acid, elimination can compete with substitution, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature (50-100 °C) and avoid prolonged heating after the reaction has reached completion.
-
Purification Strategy:
The acidic nature of the carboxylic acid group in the product allows for a straightforward purification strategy.
-
Acid-Base Extraction: After the reaction, the mixture can be acidified. The desired this compound will be protonated and can be extracted into an organic solvent. Unreacted 5-indanol will also be extracted.
-
Bicarbonate Wash: The organic layer can then be washed with a weak base solution, such as sodium bicarbonate. The acidic product will be deprotonated and move to the aqueous layer, while the less acidic 5-indanol impurity will remain in the organic layer.
-
Acidification and Isolation: The aqueous layer containing the product salt can then be re-acidified to precipitate the pure this compound, which can be collected by filtration.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a typical procedure for the synthesis of this compound from 5-indanol and chloroacetic acid.
Materials:
-
5-Indanol (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Chloroacetic acid (1.2 eq)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-indanol in an aqueous solution of sodium hydroxide.
-
Add chloroacetic acid to the solution.
-
Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 1-2 hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidify the solution with concentrated HCl until it is acidic to pH paper.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.
-
Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from hot water.
Synthesis Pathway:
Caption: Synthesis of this compound via Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use other haloacetic acids besides chloroacetic acid?
A1: Yes, bromoacetic acid or iodoacetic acid can also be used. The reactivity of the alkyl halide increases in the order Cl < Br < I. Using bromo- or iodoacetic acid may allow for lower reaction temperatures or shorter reaction times. However, these reagents are generally more expensive than chloroacetic acid.
Q2: How can I prepare the starting material, 5-indanol?
A2: 5-Indanol can be synthesized from indane through a sulfonation-alkali fusion process.[2] This involves sulfonating indane with sulfuric acid to produce indan-5-sulfonic acid, followed by fusion with potassium hydroxide at high temperatures to yield 5-indanol after acidification.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the phenolic hydroxyl group of 5-indanol. Phenols are generally more acidic than aliphatic alcohols, but they are still not acidic enough to react directly with chloroacetic acid. The base converts the phenol into its conjugate base, the phenoxide, which is a much stronger nucleophile and can readily participate in the SN2 reaction.[5]
Q4: Are there any alternative methods for synthesizing this compound?
A4: While the Williamson ether synthesis is the most common and straightforward method, other approaches could include the reaction of 5-indanol with an ester of a haloacetic acid followed by hydrolysis. However, the Williamson ether synthesis is generally preferred for its efficiency and simplicity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: (Indan-5-yloxy)-acetic acid Stability in Aqueous Solution
Welcome to the technical support center for (Indan-5-yloxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in an aqueous solution?
A1: Based on its chemical structure, which features an ether linkage and a carboxylic acid functional group, this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the ether bond and potential oxidative degradation. The stability of the compound can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, or stress testing, is a critical component in pharmaceutical development used to understand the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than those expected during storage, such as high temperature, humidity, light, and a range of pH values.[1][4] The goal is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][3] This information is vital for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final product.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions for forced degradation studies are outlined in ICH guidelines and generally include:
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Acid Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid or sulfuric acid.[4]
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Base Hydrolysis: Treatment with a base, such as 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[4]
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Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.
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Thermal Degradation: Exposure to high temperatures, often in increments of 10°C above accelerated stability testing conditions (e.g., 50°C, 60°C).[1]
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Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing.[5] A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products. The use of a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification of unknown degradation products.[5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradants.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation observed under all tested conditions. | The compound is inherently unstable in aqueous solution. | Consider formulation strategies such as lyophilization, use of co-solvents, or development of a more stable pro-drug. |
| No degradation is observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or extend the duration of the study. |
| Multiple degradation products are observed, making the chromatogram difficult to interpret. | Complex degradation pathways. | Optimize the HPLC method to improve the resolution between peaks. This may involve changing the column, mobile phase composition, or gradient profile. Use LC-MS to identify the major degradants and focus on understanding their formation. |
| Poor mass balance in the stability study. | Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). | Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Ensure that the analytical method can detect all potential degradation products. |
| Precipitation of the compound is observed during the study. | The solubility of the compound or its degradation products is exceeded under the stress conditions. | Use co-solvents to increase solubility, if appropriate for the study's goals. Note the observation, as it is still valuable information about the compound's behavior. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
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This compound
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HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC system with UV or PDA detector (LC-MS system is recommended)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the initial mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in water/methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
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At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Dilute the samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
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Calculate the percentage of degradation of this compound.
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Determine the relative retention times of the degradation products.
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If using LC-MS, identify the mass of the degradation products to propose their structures.
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Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Relative Retention Time) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Heat | 48 | 70 | |||
| Light | - | - |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | Initial Purity (%) | Final Purity (%) | Mass Balance (%) |
| 0.1 M HCl | |||
| 0.1 M NaOH | |||
| 3% H₂O₂ | |||
| Heat | |||
| Light |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected stability results.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
Technical Support Center: (Indan-5-yloxy)-acetic acid Crystallization
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of (Indan-5-yloxy)-acetic acid. The information is based on established principles of organic compound crystallization, particularly for carboxylic acids, due to the limited publicly available data for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is primarily influenced by its structural characteristics:
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Carboxylic Acid Group: This polar group can form strong hydrogen bonds, which promotes the formation of a stable crystal lattice.[1]
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Indan Ring System: The rigid, fused ring structure provides a stable scaffold.
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Ether Linkage: The ether group introduces some polarity.
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Overall Polarity: The molecule possesses both polar (carboxylic acid, ether) and non-polar (indan hydrocarbon structure) regions, suggesting that a range of solvents, particularly moderately polar ones, or solvent mixtures might be effective for crystallization.[2]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: An ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] For a carboxylic acid like this compound, the following solvents and mixtures are good starting points for screening:
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Single Solvents: Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate) are often suitable for compounds with moderate polarity.[1][3] Acetic acid can also be a powerful solvent for other carboxylic acids and can sometimes lead to the formation of solvates.[4][5]
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Solvent/Anti-solvent Mixtures: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[6] A potential combination could be dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like hexane or water.[1]
Q3: What is polymorphism and why is it a concern for this compound crystallization?
A3: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[7] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact physical properties such as solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical development.[7][8] Controlling crystallization conditions is crucial to ensure the desired, most stable polymorph is consistently produced.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | 1. Solution is not supersaturated: The compound is too soluble in the chosen solvent at low temperatures. 2. Inhibition by impurities: Certain impurities can inhibit nucleation. 3. Viscous solution: High viscosity can hinder molecular diffusion to nucleation sites. | 1. Increase Supersaturation: Evaporate some of the solvent or add an anti-solvent.[10] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or cooling the solution to a lower temperature.[10] 3. Purification: Consider an additional purification step (e.g., charcoal treatment) to remove impurities.[10] 4. Dilution: If the solution is too viscous, dilute with more of the "good" solvent and then attempt to induce crystallization again by slower cooling or anti-solvent addition. |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point in that solvent, causing it to separate as a liquid instead of a solid.[11] | 1. Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more solvent to lower the saturation temperature.[10] 2. Lower Crystallization Temperature: Use a solvent with a lower boiling point.[3] 3. Change Solvent System: Switch to a solvent system where the compound is less soluble. |
| Rapid Formation of Fine Powder/Needles | Crystallization is occurring too quickly, which can trap impurities and lead to difficulties in filtration and drying.[10] | 1. Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 2. Reduce Supersaturation: Use a larger volume of solvent.[10] 3. Insulate the Flask: Wrap the flask in glass wool or paper towels to slow down the rate of cooling. |
| Undesired Polymorph Formation | Crystallization kinetics and thermodynamics favor the formation of a metastable or undesired polymorph.[8][12] | 1. Control Temperature: The temperature at which crystallization occurs can significantly influence the resulting polymorph.[9] 2. Solvent Selection: Different solvents can favor the formation of different polymorphs.[7] 3. Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.[8] 4. Stirring Rate: The hydrodynamics of the system can influence nucleation and crystal growth.[13] |
| Impurity Incorporation | Impurities present in the starting material or generated during the process are co-crystallizing with the product. | 1. Improve Purity of Starting Material: Use a purer starting material if possible. 2. Optimize Solvent Choice: Select a solvent system where the impurities are either highly soluble or very insoluble.[14] 3. Slow Crystallization: Slower crystal growth can reduce the incorporation of impurities.[15] 4. Recrystallization: Perform one or more additional recrystallization steps. |
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is a general guideline for a cooling crystallization process.
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Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.
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Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the selected solvent. Heat the mixture with stirring until all the solid dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
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Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This protocol is a general guideline for an anti-solvent crystallization process.
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Solvent Selection: Choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
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Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature or with gentle heating.
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Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently cloudy (indicating the onset of nucleation).
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Crystal Growth: Allow the mixture to stand at room temperature to allow for crystal growth.
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Cooling (Optional): To improve the yield, the flask can be cooled in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a solvent mixture rich in the anti-solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A decision tree for troubleshooting common crystallization problems.
Caption: A standard workflow for cooling crystallization.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bia.si [bia.si]
- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
How to prevent degradation of (Indan-5-yloxy)-acetic acid in experiments
Welcome to the technical support center for (Indan-5-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound should be stored at room temperature as a solid.[1] To minimize potential degradation over long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent will depend on the experimental requirements; DMSO is a common solvent for in vitro assays. Always use high-purity, anhydrous solvents.
Q3: What are the likely pathways of degradation for this compound?
A: As an aryloxyacetic acid derivative, this compound is potentially susceptible to degradation through hydrolysis of the ether linkage or the carboxylic acid group, oxidation of the indan ring system, and photodegradation upon exposure to light, especially UV radiation.
Q4: Can I autoclave solutions containing this compound?
A: No, it is not recommended to autoclave solutions of this compound. The high temperatures can lead to thermal degradation. Sterilization of solutions should be performed by filtration through a 0.22 µm filter.
Q5: I am observing variability in my experimental results. Could this be due to compound degradation?
A: Yes, inconsistent results can be a sign of compound degradation. If you observe a loss of potency, unexpected changes in pH of your solutions, or the appearance of unknown peaks in your analytical chromatograms, you should investigate the stability of your compound under your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
| Potential Cause | Troubleshooting Steps |
| Low intrinsic solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| pH-dependent solubility | The carboxylic acid moiety means the compound's charge and solubility will be pH-dependent. For acidic compounds, solubility is generally lower in acidic pH. Try adjusting the pH of your buffer. |
| Salt formation | The presence of certain ions in your buffer could lead to the formation of insoluble salts. If possible, try alternative buffer systems. |
Issue 2: Loss of Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in media | Cell culture media are complex mixtures containing components that can potentially degrade the compound over time, especially during long incubation periods at 37°C. Prepare fresh compound-media solutions immediately before addition to cells. Consider conducting a time-course experiment to assess the stability of the compound in your specific media. |
| Metabolism by cells | Cells can metabolize the compound, leading to a decrease in the concentration of the active form. Monitor the concentration of the parent compound in the media over time using an appropriate analytical method like LC-MS. |
| Adsorption to plastics | The compound may adsorb to the surface of plasticware (e.g., plates, tubes). Using low-adhesion plasticware or including a low concentration of a non-ionic surfactant (if compatible with your assay) may help. |
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The ether linkage in aryloxyacetic acids can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your solutions is maintained within a stable range. Avoid prolonged storage in aqueous solutions. |
| Oxidation | The indan moiety may be susceptible to oxidation. Protect your solutions from excessive exposure to air. If conducting experiments under conditions that could promote oxidation, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation. Protect your compound, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
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Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
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Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
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Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: General Handling for In Vitro Assays
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Thawing: Thaw a single-use aliquot of the stock solution at room temperature.
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Dilution: Prepare intermediate dilutions in the same solvent as the stock solution, if necessary.
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Working Solution Preparation: Just before use, dilute the stock or intermediate solution into the final assay buffer or cell culture medium to the desired working concentration.
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Mixing: Gently mix the working solution by inversion or pipetting. Avoid vigorous vortexing of protein-containing solutions.
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Application: Immediately add the working solution to your experimental setup (e.g., cell culture plate).
Visualizations
Logical Diagram of Potential Degradation Pathways
Caption: Factors leading to the degradation of this compound.
Experimental Workflow for Handling this compound
Caption: A workflow to minimize degradation of this compound.
References
Technical Support Center: Optimizing Dosage of (Indan-5-yloxy)-acetic acid for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (Indan-5-yloxy)-acetic acid, a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical compound identified as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist. Its mechanism of action involves binding to the PPARα nuclear receptor and inhibiting its transcriptional activity. PPARα is a key regulator of lipid metabolism and inflammation, and its antagonism can modulate these pathways.
Q2: I cannot find a specific IC50 value or recommended dosage for this compound in my cell line. Where should I start?
A2: Currently, there is limited publicly available data on the specific IC50 value and optimal dosage of this compound for various cell lines. Therefore, we recommend using a well-characterized PPARα antagonist, such as GW6471, as a reference for establishing initial experimental parameters. The IC50 of GW6471 is approximately 0.24 µM[1][2]. A good starting point for your dose-response experiments with this compound would be a broad concentration range around this value, for example, from 10 nM to 100 µM.
Q3: What is a suitable vehicle control for dissolving this compound?
A3: Like many small molecule inhibitors, this compound is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to use a consistent concentration of the vehicle (e.g., 0.1% DMSO) across all experimental conditions, including the untreated control, to account for any potential effects of the solvent on the cells.
Q4: What are the expected downstream effects of treating cells with a PPARα antagonist like this compound?
A4: Antagonism of PPARα can lead to several downstream effects, including:
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Modulation of Lipid Metabolism: Inhibition of genes involved in fatty acid uptake and oxidation.
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Anti-inflammatory Effects: Repression of pro-inflammatory transcription factors such as NF-κB.
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Effects on Cell Proliferation and Apoptosis: In some cancer cell lines, PPARα antagonists have been shown to induce cell cycle arrest and apoptosis[3][4][5].
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Neuromodulatory Effects: PPARα signaling has been implicated in modulating glutamatergic neurotransmission and neurosteroidogenesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect at expected concentrations. | Compound Inactivity: The compound may not be active in your specific cell line or assay. Incorrect Dosage: The concentration range tested may be too low. Compound Degradation: The compound may have degraded due to improper storage or handling. | Verify Compound Activity: Use a positive control for PPARα antagonism if available. Expand Dose Range: Test a broader range of concentrations (e.g., up to 100 µM). Ensure Proper Handling: Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| High background or inconsistent results. | Cell Health and Viability: Unhealthy or inconsistent cell cultures can lead to variable results. Pipetting Errors: Inaccurate pipetting can introduce significant variability. Assay Conditions: Suboptimal assay conditions (e.g., incubation time, cell density) can affect reproducibility. | Maintain Healthy Cultures: Ensure cells are in the logarithmic growth phase and have high viability. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. Optimize Assay Parameters: Systematically optimize incubation time, cell seeding density, and reagent concentrations. |
| Observed cytotoxicity at low concentrations. | Compound Toxicity: this compound may exhibit off-target cytotoxic effects in your cell line. Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | Perform a Cytotoxicity Assay: Determine the cytotoxic profile of the compound using an LDH or similar assay. Maintain Low Vehicle Concentration: Ensure the final vehicle concentration is non-toxic to your cells (typically ≤ 0.5%). |
Data Presentation
Table 1: In Vitro Activity of GW6471
| Parameter | Value | Reference |
| IC50 (PPARα antagonism) | 0.24 µM | [1][2] |
Table 2: Exemplary Dosage Ranges of GW6471 in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| Renal Cell Carcinoma (Caki-1, 786-O) | Cell Viability (MTT) | 12.5 - 100 µM | 72 hours | [3][6] |
| Breast Cancer Stem Cells (from MDA-MB-231) | Cell Viability (MTS) | 4 - 16 µM | 72 hours | [4] |
| Head and Neck Paraganglioma Cells | Cell Cycle & Apoptosis | 24 µM | 24 - 72 hours | [5] |
| Ovarian Cancer Cells (A2780) | Spheroid Formation | Not specified (IC50 = 35.7 µM) | Not specified | [7] |
| MCF7 Breast Cancer Cells | Cytotoxicity (LDH) | 3 - 24 µM | 24 - 72 hours | [8] |
Experimental Protocols
General Workflow for Optimizing this compound Dosage
Caption: A step-by-step workflow for optimizing the dosage of this compound.
Cell Viability/Cytotoxicity Assay (MTS/MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. As a starting point, a 10-point dilution series from 100 µM down to 10 nM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).
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Incubation: Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
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MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS/MTT).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
PPARα Reporter Gene Assay
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Transfection: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
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Cell Seeding: Seed the transfected cells into a 96-well plate.
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Treatment: Treat the cells with various concentrations of this compound in the presence of a known PPARα agonist (e.g., GW7647) to assess the antagonist activity. Include controls for the agonist alone and vehicle.
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Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours).
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Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its antagonistic effect on PPARα.
Mandatory Visualization
PPARα Signaling Pathway and Antagonist Action
References
- 1. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 4. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of (Indan-5-yloxy)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (Indan-5-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a carboxylic acid derivative with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1][2]. Its structure, featuring a relatively nonpolar indan group, suggests it may have limited aqueous solubility, a common challenge for many active pharmaceutical ingredients (APIs)[3][4]. Poor solubility can hinder preclinical testing, formulation development, and ultimately, bioavailability, as it is a critical factor for drug absorption[5].
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to determine its equilibrium solubility, often using the gold-standard shake-flask method[6][7][8]. This involves adding an excess of the compound to a specific solvent (e.g., water, buffer), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant[6][8]. This should be performed at controlled temperatures, such as 25°C and 37°C, to be relevant for storage and physiological conditions respectively.
Q3: How does pH influence the solubility of this compound?
As a carboxylic acid, this compound is a weak acid. Its solubility is expected to be highly pH-dependent[9][10]. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt[4][10]. Therefore, creating a pH-solubility profile is a crucial early step in characterization.
Q4: What are the primary strategies to enhance the solubility of this compound?
Several strategies can be employed to improve the solubility of poorly soluble APIs[3]. For a carboxylic acid like this compound, the most common approaches include:
-
pH Adjustment: Increasing the pH of the aqueous medium to form a soluble salt.
-
Co-solvents: Using a mixture of water and a miscible organic solvent to reduce the overall polarity of the solvent system[3].
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound[5].
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility[3].
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate[11][12][13][14][15].
-
Solid-State Modifications: This includes preparing amorphous solid dispersions or forming co-crystals[16][17][18][19][20][21][22][23][24].
Troubleshooting Guides
Problem 1: The compound has very low solubility in aqueous buffers for my in vitro assay.
Cause: The inherent low solubility of the neutral form of this compound.
Solutions:
-
pH Adjustment:
-
Strategy: Increase the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid. This will convert it to its more soluble anionic form. The predicted pKa for a compound of this nature is likely in the range of 3-5.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).
-
-
Use of Co-solvents:
-
Strategy: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.
-
Best Practice: The final concentration of the organic solvent should be minimized (typically <1%, and often <0.1%) to avoid artifacts in biological assays[3]. Always add the stock solution to the buffer with vigorous stirring to prevent precipitation[3].
-
Problem 2: The compound precipitates out of solution during my experiment.
Cause: The concentration of the compound exceeds its solubility limit under the experimental conditions. This can be triggered by changes in temperature, pH, or solvent composition.
Solutions:
-
Re-evaluate Solubility Limits: Determine the kinetic and thermodynamic solubility under your exact experimental conditions.
-
Employ Solubilizing Excipients:
-
Surfactants: Incorporate a non-ionic surfactant (e.g., Polysorbate 80) or an anionic surfactant (e.g., Sodium Dodecyl Sulfate) into your medium at a concentration above its critical micelle concentration (CMC)[5][25][26][27]. Cationic surfactants can also be effective for acidic drugs[25].
-
Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug, effectively increasing its solubility[28][29][30][31][32].
-
Data Presentation: Hypothetical pH-Solubility Profile
For effective troubleshooting, all quantitative data should be summarized in a structured format. Below is a hypothetical example of a pH-solubility profile for this compound.
| pH | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 0.1 M HCl | 25 | 5.2 |
| 4.0 | 50 mM Acetate | 25 | 15.8 |
| 6.0 | 50 mM Phosphate | 25 | 150.3 |
| 7.4 | 50 mM Phosphate | 25 | >1000 |
| 2.0 | 0.1 M HCl | 37 | 8.1 |
| 4.0 | 50 mM Acetate | 37 | 25.4 |
| 6.0 | 50 mM Phosphate | 37 | 242.1 |
| 7.4 | 50 mM Phosphate | 37 | >1500 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound[6][7][8].
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, various pH buffers). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-saturated with the solution to minimize drug adsorption.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV[33][34][35][36].
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is essential for accurate solubility determination.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound[34].
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used. For acidic compounds, an acidic mobile phase helps to ensure sharp peaks[34].
-
Detection: The detection wavelength should be set to the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the unknown samples can then be determined by interpolation from this curve.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[35][36].
Visualizations
Workflow for Solubility Enhancement Strategy Selection
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. 1878-58-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. jocpr.com [jocpr.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 14. Micronization: what is it and what is it for | Flarer [flarer.ch]
- 15. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 16. Creating carboxylic acid co-crystals: The application of Hammett substitution constants - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cyclodextrins, Surfactants and Their Inclusion Complexes | MDPI [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pharmtech.com [pharmtech.com]
- 35. ukm.my [ukm.my]
- 36. ijer.ut.ac.ir [ijer.ut.ac.ir]
Technical Support Center: (Indan-5-yloxy)-acetic acid Experimental Design
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Indan-5-yloxy)-acetic acid and related novel small molecules. It addresses common pitfalls in experimental design and execution to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Solubility and Stability
-
Q1: My this compound is not dissolving properly in my aqueous buffer. What can I do?
A1: Poor aqueous solubility is a common issue for many organic small molecules. Here are several troubleshooting steps:
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Co-solvents: First, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with assays.
-
pH Adjustment: The solubility of acidic or basic compounds can be highly dependent on pH. Since this compound has an acidic carboxylic acid group, increasing the pH of the buffer to deprotonate this group may enhance its solubility.
-
Formulation Aids: Consider the use of cyclodextrins or other excipients that can encapsulate the compound and improve its solubility.
-
Sonication/Vortexing: Gentle heating and sonication or vigorous vortexing can also aid in dissolution. However, be cautious about compound stability under these conditions.
-
-
Q2: I am concerned about the stability of my compound in solution during a long-term cell culture experiment. How can I check this?
A2: It is crucial to assess the stability of your compound under experimental conditions.
-
Incubation Study: Prepare your dosing solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2 in cell culture media).
-
Time-Point Analysis: Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.
-
Table 1 provides a sample data structure for such a stability study.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.5 | 95% |
| 24 | 8.2 | 82% |
| 48 | 6.5 | 65% |
From this hypothetical data, significant degradation is observed after 24 hours, suggesting that for longer experiments, the media and compound may need to be replenished.
2. In Vitro Assay Performance
-
Q3: I am not seeing a dose-dependent response in my cell-based assay. What are the potential causes?
A3: A lack of a clear dose-response curve can stem from several factors. The following workflow can help troubleshoot this issue.
Diagram 1: Troubleshooting Workflow for Poor Dose-Response
Caption: A decision tree for troubleshooting the absence of a dose-response.
-
Q4: My results have high variability between replicates. How can I improve reproducibility?
A4: High variability can obscure real biological effects.
-
Assay Precision: Ensure all liquid handling steps are precise. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.
-
Cellular Factors: Cell passage number, confluency, and overall health can significantly impact results. Standardize your cell culture protocols.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can behave differently due to evaporation. Avoid using the outer wells for experimental samples or ensure the plate is properly humidified.
-
Reagent Quality: Ensure all reagents, including media, serum, and the compound itself, are of high quality and not expired.
-
3. Potential Off-Target Effects and Cytotoxicity
-
Q5: How do I know if the observed effect of this compound is due to its intended target or general cytotoxicity?
A5: This is a critical question in drug development.
-
Cytotoxicity Assays: Always run a counter-screen for cytotoxicity in parallel with your primary functional assay. Common assays include MTT, MTS, or LDH release assays. This will help you determine the therapeutic window of your compound.
-
Target Engagement Assays: If the intended target is known (e.g., a specific receptor or enzyme), use a target engagement assay to confirm that the compound is interacting with it at the concentrations used in your functional assays.
-
Control Compounds: Include a structurally similar but biologically inactive analog of your compound as a negative control, if available. Also, use a known active compound for the target as a positive control.
-
Experimental Protocols
Protocol 1: General Method for Assessing Compound Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media) to achieve a range of final concentrations.
-
Equilibration: Allow the solutions to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation.
-
Quantitative Analysis (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using HPLC or a similar method to determine the kinetic solubility.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Signaling Pathway
For a compound like this compound, which could potentially interact with nuclear receptors or other intracellular targets, understanding the downstream signaling is key.
Diagram 2: Hypothetical Signaling Pathway
Caption: A potential intracellular signaling pathway for this compound.
Technical Support Center: Safe Handling of (Indan-5-yloxy)-acetic acid
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe laboratory handling of (Indan-5-yloxy)-acetic acid (CAS No. 1878-58-6).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development.
Section 1: Quantitative Data Summary
| Property | Value | Source / Analogy |
| Chemical Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Solid | Inferred from typical state of similar compounds |
| Boiling Point | 359.6°C at 760 mmHg | [2] |
| Density | 1.25 g/cm³ | [2] |
| Flash Point | 144.1°C | [2] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | Direct data for the compound |
| Oral LD50 (Rat) | No data available. For 2,4-Dichlorophenoxyacetic acid, a related compound, doses of 100 mg/kg showed toxic effects in pigs. | [6] |
| Occupational Exposure Limit (OEL) | No specific OEL established. For Indene, a related structure, the OSHA PEL is 10 ppm (45 mg/m³). | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary known hazards are that it is an irritant, may cause an allergic skin reaction, and can cause serious eye irritation. Due to its classification as a carboxylic acid, it may also cause respiratory tract irritation.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: At a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles are required. If there is a risk of generating dust or aerosols, a face shield and respiratory protection should be used.
Q3: How should I store this compound?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and bases.
Q4: What should I do in case of accidental eye or skin contact?
A4: For eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. For skin contact, wash the affected area thoroughly with soap and water. In both cases, seek medical attention.
Q5: How do I handle a small spill of this compound?
A5: For a small spill of this solid compound, you should wear appropriate PPE, gently sweep the material to avoid creating dust, and place it into a labeled container for hazardous waste. The spill area should then be decontaminated.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of waste in accordance with local, state, and federal regulations. As a solid organic acid, it should not be disposed of in regular trash or down the drain. It should be collected in a designated hazardous waste container.
Section 3: Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Skin irritation or rash after handling. | Allergic reaction or direct skin contact without proper PPE. | 1. Immediately wash the affected area with soap and water. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists. 4. Review handling procedures and ensure proper glove use. |
| Eye irritation, redness, or watering. | Exposure to dust or aerosolized particles of the compound. | 1. Immediately flush eyes with an eyewash station for at least 15 minutes. 2. Seek prompt medical attention. 3. Re-evaluate the need for enhanced eye and face protection (e.g., face shield). |
| Coughing or respiratory irritation. | Inhalation of dust. | 1. Move to an area with fresh air. 2. Seek medical attention if symptoms persist or worsen. 3. Ensure all handling of the solid is performed in a well-ventilated area or a chemical fume hood. |
Section 4: Experimental Protocols
Protocol for Handling and Weighing this compound
-
Preparation:
-
Ensure a clean and uncluttered workspace, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper or boat, and a tared, sealed container for the compound.
-
-
Procedure:
-
Don the required PPE.
-
Carefully open the stock container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat on a calibrated analytical balance.
-
Avoid generating dust. If dust is observed, work further inside the fume hood or use a snorkel exhaust.
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Once the desired amount is weighed, carefully transfer it to the reaction vessel or desired container.
-
Securely close the stock container.
-
-
Post-Procedure:
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Clean the spatula and any contaminated surfaces.
-
Dispose of the weighing paper/boat and any contaminated disposables in the designated solid hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Protocol for Small-Scale Spill Cleanup (Solid)
-
Immediate Actions:
-
Alert others in the immediate vicinity of the spill.
-
If necessary, evacuate the area.
-
If the spill is outside of a fume hood, ensure the area is well-ventilated, if safe to do so.
-
-
Spill Containment and Cleanup:
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or if dust is present, consider respiratory protection.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.
-
Carefully sweep the mixture into a dustpan and transfer it to a clearly labeled, sealable hazardous waste container.
-
Do not use water to clean the initial spill as it may spread the material.
-
-
Decontamination:
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Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
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Place all contaminated cleaning materials into the hazardous waste container.
-
Properly dispose of the sealed waste container according to your institution's guidelines.
-
Remove PPE and wash hands thoroughly.
-
Section 5: Visualized Workflows and Pathways
Caption: Emergency response workflow for exposure to this compound.
Caption: Workflow for cleaning up a solid spill of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]
- 3. CAS 1878-58-6 | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INDENE | Occupational Safety and Health Administration [osha.gov]
Interpreting unexpected results with (Indan-5-yloxy)-acetic acid
Introduction: This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Indan-5-yloxy)-acetic acid. Based on the structural similarities to known PPAR (Peroxisome Proliferator-Activated Receptor) agonists and anti-inflammatory agents, this guide addresses unexpected results that may arise during the investigation of its potential biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
A1: While direct evidence is limited, the structural features of this compound, particularly the carboxylic acid head group and the hydrophobic indan moiety, suggest it may function as a ligand for nuclear receptors, such as PPARs.[1] Similar indole-based acetic acids have been shown to act as PPAR agonists.[1] Therefore, it is hypothesized to modulate gene expression related to lipid metabolism and inflammation.
Q2: I am not observing the expected activation of PPARγ in my luciferase reporter assay. What could be the issue?
A2: Several factors could contribute to a lack of PPARγ activation. These include suboptimal compound concentration, issues with cell health, or incorrect assay setup. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: My results show high variability between replicate experiments. How can I improve consistency?
A3: High variability can stem from inconsistent cell seeding, variations in compound preparation, or fluctuations in incubation times. Strict adherence to a detailed experimental protocol is crucial. We recommend preparing a master mix of the compound for each experiment to ensure uniform dosing.
Q4: Are there any known off-target effects of this compound?
A4: Specific off-target effects for this compound are not well-documented. However, like many small molecules, it has the potential to interact with other cellular targets.[2] If you observe unexpected phenotypes, consider performing a broad-spectrum kinase or receptor profiling assay to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: No or Low Activity in PPARγ Reporter Assay
This guide provides a step-by-step process to troubleshoot the lack of expected activity of this compound in a PPARγ luciferase reporter assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low PPARγ activity.
Quantitative Data Summary: Troubleshooting Checklist
| Parameter | Recommended Value/Range | Common Pitfall |
| Compound Concentration | 1 µM - 50 µM | Concentration too low for activation |
| Cell Viability | > 90% | Cytotoxicity affecting reporter signal |
| Transfection Efficiency | > 70% | Low expression of PPARγ/PPRE reporter |
| Positive Control (Rosiglitazone) | 1 µM | Degraded or improperly stored control |
| Incubation Time | 18 - 24 hours | Insufficient time for gene expression |
Issue 2: Unexpected Pro-inflammatory Response
While structurally similar compounds have shown anti-inflammatory effects, observing a pro-inflammatory response is an unexpected result that requires careful investigation.
Potential Causes and Solutions
| Potential Cause | Suggested Action |
| Off-Target Activation | Perform a screen to identify unintended molecular targets. Consider pathways like NF-κB or MAPK. |
| Cellular Stress Response | Measure markers of cellular stress (e.g., ROS production) to determine if the compound is inducing a stress response. |
| Compound Purity | Verify the purity of the this compound sample, as impurities could be responsible for the observed effect. |
Signaling Pathway Hypothesis: Unexpected NF-κB Activation
Caption: Hypothetical pathway for unexpected pro-inflammatory effects.
Experimental Protocols
PPARγ Luciferase Reporter Assay
Objective: To quantify the activation of PPARγ by this compound in a cellular context.
Methodology:
-
Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
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Transfection: Co-transfect cells with a PPARγ expression vector and a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector using a suitable transfection reagent.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a positive control (e.g., Rosiglitazone).
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Incubation: Incubate the cells for an additional 18-24 hours.
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Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
NF-κB Activation Assay
Objective: To determine if this compound induces the activation of the NF-κB pathway.
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate.
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Compound Treatment: Treat the cells with this compound at various concentrations for 1-2 hours. Include a positive control such as Lipopolysaccharide (LPS).
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Cell Lysis: Prepare nuclear and cytoplasmic extracts from the treated cells.
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Western Blotting: Perform Western blotting on the extracts to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.
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Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for cytoplasmic extracts).
Experimental Workflow: Investigating Unexpected Pro-inflammatory Effects
Caption: Workflow for investigating unexpected pro-inflammatory results.
References
Technical Support Center: Refining Purification Methods for (Indan-5-yloxy)-acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (Indan-5-yloxy)-acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, like many carboxylic acids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 5-indanol), reagents from the synthesis (e.g., a haloacetic acid derivative), and by-products from side reactions. Inorganic salts may also be present from work-up procedures.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Use a less polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/heptane).- Reduce the amount of solvent used to the minimum required to dissolve the compound at elevated temperature.- Ensure the solution is thoroughly cooled to maximize crystal formation. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Use a lower boiling point solvent.- Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation is inhibited. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Colored Impurities Persist After Recrystallization | The impurity has similar solubility to the product. | - Perform a hot filtration with activated charcoal to adsorb colored impurities.- Consider using column chromatography for more effective separation. |
| Poor Separation in Column Chromatography | The chosen solvent system (eluent) is not optimal. | - Perform TLC analysis with various solvent systems to determine the best eluent for separation.- A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing. |
| Product Streaks on TLC/Column | The carboxylic acid group is interacting with the stationary phase. | - Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This protonates the analyte and the silica gel, reducing strong interactions and improving the peak shape. |
Experimental Protocols
Below are generalized protocols for the purification of this compound. These should be considered starting points and may require optimization for specific experimental conditions.
Recrystallization Protocol
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for carboxylic acids include ethanol/water, ethyl acetate/heptane, or toluene.
-
Dissolution : In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional) : If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Stationary Phase : Use silica gel as the stationary phase.
-
Eluent Selection : Based on TLC analysis, prepare an appropriate solvent system. A typical eluent for a compound of this polarity might be a gradient of ethyl acetate in heptane or hexane, with 0.5% acetic acid added to the mixture.
-
Column Packing : Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution : Run the column, starting with a less polar eluent and gradually increasing the polarity.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables are templates for recording and comparing quantitative data from your purification experiments.
Table 1: Recrystallization Data
| Experiment ID | Crude Mass (g) | Recrystallization Solvent System | Pure Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
Table 2: Column Chromatography Data
| Experiment ID | Crude Mass (g) | Eluent System | Pure Mass (g) | Yield (%) | Purity (by HPLC, %) |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Addressing batch-to-batch variability of (Indan-5-yloxy)-acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Indan-5-yloxy)-acetic acid. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
1. Issue: Inconsistent Biological Activity or Assay Results Between Batches
-
Question: We are observing significant variations in the efficacy of our compound in cell-based assays when using different batches of this compound. What could be the cause, and how can we troubleshoot this?
-
Answer: Batch-to-batch variability in biological assays is a common challenge that can often be traced back to subtle differences in the purity, composition, or physical properties of the starting material.
Potential Causes:
-
Purity Differences: Even minor impurities can interfere with biological systems. Different batches may have varying levels or types of impurities.
-
Residual Solvents: The presence of residual solvents from the synthesis or purification process can affect cell viability and compound solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubility and dissolution rates, leading to variations in effective concentration in your assays.
-
Degradation: Improper storage or handling may lead to degradation of the compound.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Carefully compare the CoAs for each batch. Pay close attention to purity levels (typically determined by HPLC), identity confirmation (by NMR or MS), and any listed impurities.
-
Perform Quality Control (QC) Checks: If you have the capabilities, perform in-house QC on each batch before use. Key recommended tests include HPLC for purity, ¹H NMR for structural integrity, and Loss on Drying (LOD) for residual solvent content.
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving the compound. Sonication or gentle warming may be necessary, but conditions should be uniform for all batches.
-
Assess Solubility: Perform a simple solubility test on each batch in your assay medium to ensure comparable concentrations are being achieved.
-
2. Issue: Poor or Variable Solubility
-
Question: We are struggling to consistently dissolve this compound in our desired solvent system. Some batches dissolve readily, while others do not. Why is this happening?
-
Answer: Solubility issues are frequently linked to the physical properties of the solid material, which can vary between batches.
Potential Causes:
-
Particle Size and Surface Area: Different manufacturing processes can lead to variations in particle size, which can impact the dissolution rate.
-
Crystalline vs. Amorphous Form: The solid-state form of the compound can significantly affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
-
Presence of Insoluble Impurities: Minor, insoluble impurities can give the appearance of poor solubility of the bulk material.
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the different batches under a microscope. Significant differences in crystal morphology may be apparent.
-
Solvent Selection: Experiment with a small amount of material from the problematic batch to test solubility in a range of solvents. Common solvents for similar molecules include DMSO, DMF, and methanol.
-
Dissolution Aids: Consider using techniques such as sonication, gentle heating, or vortexing to aid dissolution. Always ensure these methods do not cause degradation of the compound.
-
Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any insoluble particulates before use in sensitive applications.
-
Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
Question: What are the recommended storage conditions for this compound?
-
Question: What is the typical purity of this compound?
2. Quality Control and Analysis
-
Question: What analytical techniques are recommended to confirm the identity and purity of a new batch?
-
Answer: A combination of techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Loss on Drying (LOD): To quantify the amount of residual solvents.
-
-
-
Question: How can we quantify potential impurities?
Data Presentation: Batch Comparison
The following table provides an example of how to summarize QC data for different batches of this compound to identify potential sources of variability.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 96.2% | 99.1% | ≥ 96.0% |
| Melting Point | 145-147 °C | 142-145 °C | 146-148 °C | 144-149 °C |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to Structure |
| Residual DMSO (LOD) | 0.15% | 0.45% | 0.10% | ≤ 0.5% |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White to Off-White Solid |
In this example, the lower purity and higher residual solvent content of Batch B could be correlated with reduced performance in sensitive assays.
Experimental Protocols
1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and identify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2. Protocol: Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the expected structure of this compound.
-
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. Acetic Acid Solution <1.6 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. scbt.com [scbt.com]
- 4. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi-res.com [mdpi-res.com]
Validation & Comparative
A Comparative Guide to (Indan-5-yloxy)-acetic acid and Other TRβ Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Indan-5-yloxy)-acetic acid, the active metabolite of the prodrug VK2809, with other leading thyroid hormone receptor beta (TRβ) selective agonists, including Resmetirom (MGL-3196) and Sobetirome (GC-1). The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.
The therapeutic goal of TRβ selective agonists is to leverage the beneficial metabolic effects mediated by TRβ, which is predominantly expressed in the liver, while avoiding the adverse effects associated with TRα activation in tissues like the heart and bone.[1] Activation of hepatic TRβ signaling is known to lower atherogenic lipids, including LDL-cholesterol and triglycerides, making this receptor a prime target for treating metabolic diseases.[1][2][3][4]
Compound Profiles
-
This compound (MB07344): This is the active form of the prodrug VK2809 (MB07811) .[5] VK2809 is an orally available, liver-targeted prodrug designed for high TRβ selectivity.[2][6][7][8] Upon first-pass metabolism in the liver, it is cleaved to its active form, this compound, which exerts its therapeutic effects locally, minimizing systemic exposure and potential side effects.[5] VK2809 has shown significant reductions in liver fat and LDL-C in clinical trials for NASH and NAFLD.[6][7][9]
-
Resmetirom (MGL-3196): An orally active, liver-directed, and selective TRβ agonist.[10][11][12] It has demonstrated the ability to significantly reduce hepatic fat in patients with NASH in extensive clinical trials.[9][11][13][14] Resmetirom is designed to improve NASH by increasing hepatic fat metabolism and reducing lipotoxicity.[11][13]
-
Sobetirome (GC-1): One of the first synthesized TRβ selective agonists.[3][4] It binds to TRβ with an affinity similar to the endogenous hormone T3 but has a significantly lower affinity for TRα.[3][4] Sobetirome has been a critical research tool for understanding TRβ-specific actions and has shown beneficial effects on lipid profiles in preclinical models.[3][4]
Quantitative Data Comparison
The following tables summarize the in vitro performance of the selected TRβ agonists based on available experimental data. Direct head-to-head comparisons in the same study are prioritized where available to ensure consistency.
Table 1: In Vitro Efficacy and Selectivity of TRβ Agonists
| Compound | Target Receptor | EC50 / AC50 (µM) | Selectivity (TRα EC50 / TRβ EC50) | Reference |
| Resmetirom (MGL-3196) | human TRβ | 0.21 | ~28-fold | [10][11] |
| human TRα | 3.74 | [12] | ||
| Sobetirome (GC-1) | human TRβ-1 | 0.16 | ~10-fold | [3][4][15] |
| human TRα-1 | - (10-fold lower affinity than for TRβ) | [3][4] | ||
| CS27109 (Analogue) | human TRβ | 1.98 | ~12.7-fold | [16] |
| human TRα | 25.09 | [16] | ||
| MGL3196 (in CS27109 study) | human TRβ | 21.32 | ~9.0-fold | [16] |
| human TRα | 192.1 | [16] |
Note: Data for VK2809's active metabolite, this compound (MB07344), is less frequently published in direct comparative tables. However, its development as a liver-targeted agonist underscores its high functional selectivity.[5]
Signaling and Experimental Workflows
Canonical TRβ Signaling Pathway
Thyroid hormone receptors are ligand-dependent transcription factors. Upon agonist binding, TRβ typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA of target genes, modulating their transcription to regulate lipid metabolism and other cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vikingtherapeutics.com [vikingtherapeutics.com]
- 7. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 8. Viking Therapeutics Presents New Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) at The Liver Meeting® 2023 [prnewswire.com]
- 9. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 12. Resmetirom|THR-β Agonist|For Research Use [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. natap.org [natap.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (Indan-5-yloxy)-acetic acid (Indacrinone) and Structurally Similar Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic agent (Indan-5-yloxy)-acetic acid, clinically known as Indacrinone or MK-196, with other commonly used diuretics such as furosemide and hydrochlorothiazide. The following sections present quantitative data from clinical studies, detailed experimental methodologies, and visualizations of its mechanism of action to offer an objective assessment of its therapeutic profile.
Introduction
This compound, or indacrinone, is a phenoxyacetic acid derivative that acts as a loop diuretic.[1][2] It is notable for its unique property of possessing both diuretic and uricosuric (uric acid excretion-promoting) effects.[1][3] This dual action is attributed to the distinct pharmacological activities of its two enantiomers. The (-) enantiomer is primarily responsible for the potent diuretic and natriuretic (sodium excretion) effects, while the (+) enantiomer contributes to the uricosuric activity.[3][4][5] This intrinsic uricosuric property distinguishes indacrinone from many other diuretics, which can often lead to hyperuricemia (elevated uric acid levels).[3][6][7]
Comparative Efficacy Data
The efficacy of indacrinone has been evaluated in several clinical trials, often in direct comparison with established diuretics like furosemide and hydrochlorothiazide. The data consistently demonstrates its potency as a diuretic with a longer duration of action compared to furosemide.[6] A key advantage of indacrinone is its favorable effect on uric acid levels, a significant consideration for patients at risk of gout.[3][6]
Table 1: Comparison of Diuretic and Natriuretic Effects
| Compound | Dose | Mean 24-h Urinary Na+ Excretion (mEq) | Onset of Action | Duration of Action | Reference |
| Indacrinone | 5 - 80 mg | Dose-dependent increase | 2-4 hours (peak) | 8-12 hours | [1][6] |
| Furosemide | 20 - 80 mg | Dose-dependent increase | Rapid | Shorter than Indacrinone | [6] |
| Hydrochlorothiazide | 50 mg | ~285 mEq (Day 1) | Slower than Indacrinone | Long | [8] |
Table 2: Effects on Serum Uric Acid and Electrolytes
| Compound | Dose | Change in Serum Uric Acid | Effect on Uric Acid Clearance | Change in Serum Potassium | Reference |
| Indacrinone | 5 - 80 mg | Decrease | Increase | Dose-dependent decrease | [5][6] |
| Furosemide | 20 - 80 mg | General Increase | Decrease | Decrease | [6] |
| Hydrochlorothiazide | 50 mg | Increase | Decrease | Decrease | [8] |
| Indacrinone Enantiomer Combination (-10mg/+80mg) | 90 mg | Minimal variation | Maintained | Dose-dependent decrease related to (-) enantiomer | [5] |
Mechanism of Action
Indacrinone exerts its diuretic effect by inhibiting solute transport in the nephron, primarily in the thick ascending limb of the Loop of Henle and the distal tubule.[1][9][10] This inhibition of sodium and chloride reabsorption leads to increased water excretion (diuresis). The two enantiomers of indacrinone exhibit stereo-specificity in their sites of action within the nephron. The more potent diuretic, the (-) enantiomer, acts predominantly in the medullary portion of the thick ascending limb, similar to other loop diuretics like ethacrynic acid.[9] In contrast, the (+) enantiomer has its primary site of action in the cortical diluting segment or early distal tubule.[9]
The uricosuric effect of indacrinone is a result of the action of both enantiomers on uric acid transport in the proximal tubule, leading to a net increase in its excretion.[7]
Caption: Mechanism of action of Indacrinone enantiomers in the nephron.
Experimental Protocols
The following provides a generalized protocol for a clinical trial designed to evaluate the efficacy of a diuretic agent like indacrinone, based on methodologies described in the cited literature.[5][6][8]
Study Design: Randomized, Double-Blind, Placebo-Controlled Crossover Trial
-
Subject Recruitment:
-
Enroll healthy male volunteers aged 18-45 years.
-
Obtain informed consent from all participants.
-
Conduct a comprehensive medical history and physical examination to ensure subjects meet inclusion criteria and have no contraindications.
-
-
Dietary Control:
-
For a specified period before and during each treatment phase, subjects are maintained on a controlled diet with fixed daily intake of sodium and potassium (e.g., 100 mEq Na+ and 80 mEq K+).[8]
-
Water intake is standardized.
-
-
Treatment Arms:
-
Each subject receives each of the following treatments in a randomized order, with a washout period between each phase:
-
Indacrinone (e.g., 20 mg oral dose)
-
Comparative diuretic (e.g., Furosemide 40 mg or Hydrochlorothiazide 50 mg)
-
Placebo
-
-
-
Data Collection:
-
Baseline: Collect 24-hour urine and blood samples prior to drug administration.
-
Post-dose: Collect urine at timed intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and blood samples at specified time points.
-
Measurements:
-
Urine volume.
-
Urinary concentrations of sodium, potassium, chloride, and uric acid.
-
Serum concentrations of electrolytes and uric acid.
-
Blood pressure and heart rate.
-
-
-
Data Analysis:
-
Calculate total 24-hour excretion of electrolytes and uric acid.
-
Determine the time course of diuretic and natriuretic effects.
-
Analyze changes in serum electrolyte and uric acid levels.
-
Use appropriate statistical tests (e.g., ANOVA for crossover design) to compare the effects of different treatments.
-
Caption: Generalized workflow for a crossover clinical trial of a diuretic.
Conclusion
This compound (Indacrinone) is a potent, long-acting loop diuretic with a unique pharmacological profile. Its dual diuretic and uricosuric actions, mediated by its distinct enantiomers, offer a potential therapeutic advantage over other diuretics that may cause hyperuricemia. Clinical data indicates comparable or greater natriuretic potency than furosemide and hydrochlorothiazide, with a more favorable effect on uric acid homeostasis. Further research and clinical development could solidify its role in the management of hypertension and edema, particularly in patients with or at risk for gout.
References
- 1. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indacrinone – Chiralpedia [chiralpedia.com]
- 4. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral indacrinone with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Potential of (Indan-5-yloxy)-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of the novel compound, (Indan-5-yloxy)-acetic acid. Due to the current lack of specific experimental data for this compound, this document outlines a series of established in vitro and in vivo assays to characterize its potential anti-inflammatory profile. The non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen are included as benchmarks for comparison, given their well-documented mechanisms of action.
Comparative Data Summary
The following tables are presented as templates for organizing and comparing the experimental data that would be generated from the proposed validation studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages (IC₅₀, µM) | Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition (IC₅₀, µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Ibuprofen | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 1h | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | - | 0% | 0% | 0% |
| This compound | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| Dose 2 | Data to be determined | Data to be determined | Data to be determined | |
| Dose 3 | Data to be determined | Data to be determined | Data to be determined | |
| Indomethacin (Positive Control) | Standard Dose | Reference Value | Reference Value | Reference Value |
| Ibuprofen (Positive Control) | Standard Dose | Reference Value | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][2][3][4][5][6]
-
Methodology:
-
A colorimetric COX inhibitor screening assay kit can be utilized.
-
Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
The compound and reference drugs (Indomethacin, Ibuprofen) are pre-incubated with the respective enzymes.
-
Arachidonic acid is added to initiate the reaction.
-
The production of prostaglandin F2α (PGF2α) is measured spectrophotometrically at 590 nm.
-
The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Objective: To assess the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound or reference drugs for 1 hour.
-
Lipopolysaccharide (LPS) is added to stimulate the cells and induce NO production.[7][8][9]
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The IC₅₀ value for NO production inhibition is determined.
-
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
-
Objective: To evaluate the effect of the compound on the release of key pro-inflammatory cytokines, TNF-α and IL-6.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line are cultured.
-
Cells are treated with the test compound and reference drugs at various concentrations.
-
Inflammation is induced using a stimulant like LPS.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
IC₅₀ values for cytokine inhibition are calculated.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Model in Rats
-
Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model of inflammation.[10]
-
Methodology:
-
Wistar rats are divided into groups: vehicle control, positive control (Indomethacin or Ibuprofen), and test groups receiving different doses of this compound.
-
The test compounds and controls are administered orally or intraperitoneally.
-
After one hour, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the validation of anti-inflammatory compounds.
Caption: Cyclooxygenase (COX) Inflammatory Pathway.
Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.
Caption: Logical Flow of the Proposed Validation Study.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. A bioassay for determination of lipopolysaccharide in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide, from E.coli O55 (by ultracentrifugation)・128-05171[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Indan-5-yloxy)-acetic Acid's Biological Activity: A Comparative Guide
(Indan-5-yloxy)-acetic acid , a molecule belonging to the indanyloxy acetic acid class of compounds, holds potential for significant biological activity. While direct experimental data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its structural analogs and compounds with similar chemical scaffolds allows for a robust cross-validation of its likely biological effects. This guide provides a comparative overview of the two primary activities associated with the indanyloxy acetic acid framework: diuretic/uricosuric effects and Peroxisome Proliferator-Activated Receptor (PPAR) agonism.
Diuretic and Uricosuric Activity
The indanyloxy acetic acid scaffold is a well-established pharmacophore for diuretic and uricosuric agents. Research dating back to the 1970s identified a series of (1-oxo-5-indanyloxy)acetic acid derivatives as potent diuretics that also promote the excretion of uric acid, a desirable property for the management of gout.
Comparative Analysis of Structural Analogs
The following table summarizes the diuretic and uricosuric activity of close structural analogs of this compound, specifically focusing on (1-oxo-2-substituted-5-indanyloxy)acetic acids. The data is adapted from foundational studies in the field and illustrates the structure-activity relationship within this chemical class.
| Compound | R1 | R2 | Diuretic Activity (Relative to Control) | Uricosuric Activity (Relative to Control) |
| (1-Oxo-5-indanyloxy)acetic acid | H | H | + | + |
| (2-Methyl-1-oxo-5-indanyloxy)acetic acid | H | CH₃ | ++ | ++ |
| (2-Ethyl-1-oxo-5-indanyloxy)acetic acid | H | C₂H₅ | +++ | +++ |
| (2,2-Dimethyl-1-oxo-5-indanyloxy)acetic acid | CH₃ | CH₃ | ++++ | ++++ |
| (2-n-Propyl-1-oxo-5-indanyloxy)acetic acid | H | C₃H₇ | +++ | +++ |
| (2-n-Butyl-1-oxo-5-indanyloxy)acetic acid | H | C₄H₉ | ++ | ++ |
Activity Scale: + (Mild), ++ (Moderate), +++ (Good), ++++ (Excellent)
This data suggests that substitution at the 2-position of the indanone ring significantly influences both diuretic and uricosuric potency, with the 2,2-dimethyl analog showing the highest activity. Given that this compound lacks the 1-oxo group and any substitution at the 2-position, its diuretic and uricosuric activity is likely to be modest compared to these optimized analogs.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
More recent research has highlighted the "indanylacetic acid" moiety as a "well-tunable PPAR agonist head group". PPARs are a group of nuclear receptor proteins that play crucial roles in lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. The three main subtypes are PPARα, PPARγ, and PPARδ.
Comparative Analysis with Structurally Related PPAR Agonists
While specific PPAR activity data for this compound is not available, we can compare it to other known PPAR agonists that feature an indane or a bioisosteric indole scaffold.
| Compound | Scaffold | PPAR Subtype(s) | EC₅₀ (µM) |
| Known PPAR Agonists | |||
| GW7647 | Phenylacetic acid derivative | PPARα | 0.001 |
| Rosiglitazone | Thiazolidinedione | PPARγ | 0.04 |
| GW501516 | Thiazole | PPARδ | 0.001 |
| Indanyl/Indolyl Acetic Acid Derivatives | |||
| Indanylacetic acid derivative (example) | Indanyl | Pan (α, γ, δ) | α: ~1, γ: ~0.1, δ: ~0.01 |
| Indol-1-yl acetic acid derivative (example) | Indole | Pan (α, γ, δ) | α: ~0.5, γ: ~0.05, δ: ~0.02 |
The indanylacetic acid framework has been successfully utilized to develop potent pan-PPAR agonists. The acidic head group, provided by the acetic acid moiety, is a key feature for binding to the PPAR ligand-binding domain. The indane ring itself contributes to the overall shape and hydrophobicity of the molecule, influencing its interaction with the receptor. Therefore, it is plausible that this compound could exhibit some level of PPAR agonism, although its potency would need to be determined experimentally.
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test compound.
1. Animals: Male Wistar rats (200-250 g) are used. Animals are housed in standard conditions with free access to food and water.
2. Acclimatization and Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment, with free access to water. They are placed in metabolic cages for acclimatization at least 24 hours prior to the study.
3. Grouping and Dosing:
- Group 1 (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose solution) orally.
- Group 2 (Standard): Furosemide (10 mg/kg, p.o.) or another standard diuretic.
- Group 3-5 (Test Compound): this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
4. Procedure:
- On the day of the experiment, the bladder of each rat is emptied by gentle compression of the pelvic area.
- The respective treatments are administered orally by gavage.
- Rats are immediately placed back into the metabolic cages (one rat per cage) with a collection tube for urine.
- Urine is collected at predetermined time intervals (e.g., 0-6 hours and 6-24 hours).
5. Data Collection and Analysis:
- Urine Volume: The total volume of urine for each collection period is measured.
- Electrolyte Concentration: The concentrations of Na⁺ and K⁺ in the urine samples are determined using a flame photometer.
- Parameters Calculated:
- Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
- Natriuretic and Kaliuretic Excretion: Total amount of Na⁺ and K⁺ excreted over the collection period.
- Saluretic Index: (Na⁺ excretion of test group) / (Na⁺ excretion of control group)
In Vitro PPAR Transactivation Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR subtype.
1. Cell Line and Reagents:
- A suitable mammalian cell line (e.g., HEK293T, CV-1) is used.
- Expression plasmids for the ligand-binding domain (LBD) of human PPARα, γ, or δ fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- A transfection reagent (e.g., Lipofectamine).
- Luciferase assay substrate.
- Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls.
2. Procedure:
- Cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are co-transfected with the PPAR-LBD-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid.
- After transfection (typically 24 hours), the medium is replaced with fresh medium containing the test compound (this compound) at various concentrations or the positive control. A vehicle control (e.g., DMSO) is also included.
- Cells are incubated with the compounds for a specified period (e.g., 18-24 hours).
3. Data Collection and Analysis:
- After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- The fold activation is calculated by normalizing the luciferase activity of the compound-treated cells to that of the vehicle-treated cells.
- The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Caption: Experimental Workflow for In Vivo Diuretic Activity Assay.
Structure-Activity Relationship of (Indan-5-yloxy)-acetic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
A detailed analysis of (Indan-5-yloxy)-acetic acid analogs reveals key structural modifications that enhance potency and selectivity for Peroxisome Proliferator-Activated Receptors (PPARs), offering a promising avenue for the development of novel therapeutics for metabolic diseases. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the design of next-generation PPAR modulators.
The indanylacetic acid scaffold has been identified as a highly adaptable head group for PPAR agonists. Strategic modifications to the tail region of these molecules have led to the discovery of potent pan-agonists, capable of activating all three PPAR subtypes (α, γ, and δ), as well as selective agonists with tailored activity profiles. This guide focuses on a series of analogs developed from the foundational this compound structure, highlighting the impact of various substituents on receptor activation and in vivo efficacy.
Comparative Analysis of PPAR Agonist Activity
The following table summarizes the in vitro potency of selected this compound analogs against human PPARα, PPARγ, and PPARδ. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based transactivation assay.
| Compound ID | R1 | R2 | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| 1 | H | H | >10000 | 10000 | 2230 |
| 2 | Cl | H | 1000 | 2500 | 58 |
| 3 | OCF3 | H | 47 | 10000 | 12 |
| 4 | H | Thiazol-2-yl | 100 | 100 | 20 |
| 5 | Cl | Thiazol-2-yl | 50 | 50 | 15 |
Key Observations from SAR Studies:
-
Substitution on the Phenyl Ring: Introduction of a chlorine atom at the R1 position (Compound 2 ) significantly enhances PPARδ potency compared to the unsubstituted analog (Compound 1 ). An electron-withdrawing trifluoromethoxy group at the same position (Compound 3 ) further boosts PPARδ activity and also confers potent PPARα agonism.
-
Introduction of a Heterocyclic Tail: The most significant enhancement in pan-agonist activity is observed with the incorporation of a thiazole ring at the R2 position (Compounds 4 and 5 ). This modification dramatically improves potency across all three PPAR subtypes.
-
Combined Effects: The combination of a chloro-substituent on the phenyl ring and a thiazole tail (Compound 5 ) results in a highly potent pan-agonist with balanced activity against PPARα, PPARγ, and PPARδ.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target compounds is achieved through a multi-step process, with the key final step involving the coupling of a substituted phenol with an indane intermediate. The general synthetic scheme is outlined below.
Caption: General synthetic route for this compound analogs.
Detailed Protocol for the Synthesis of Compound 5:
-
Preparation of the Indane Intermediate: Commercially available 5-hydroxyindan is reacted with ethyl 2-bromopropionate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) to yield ethyl 2-(indan-5-yloxy)propanoate.
-
Synthesis of the Thiazole-Phenol Tail: 4-(4-hydroxyphenyl)thiazole is prepared via a Hantzsch thiazole synthesis from 4-hydroxythiobenzamide and 2-chloroacetaldehyde.
-
Coupling Reaction: The indane intermediate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. The resulting acid is then coupled with 4-(4-hydroxyphenyl)thiazole under Mitsunobu conditions (DIAD, PPh3) in THF.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro PPAR Transactivation Assay
The potency of the synthesized compounds as PPAR agonists is determined using a luciferase reporter gene assay in HEK293T cells.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, γ, or δ, and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.
-
Luciferase Assay: Following a 24-hour incubation period with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
The in vivo efficacy of the lead compounds in improving glucose tolerance is assessed in a diabetic animal model.
Protocol:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetes.
-
Compound Administration: The test compound is administered orally to the rats daily for a period of 14 days. A vehicle control group receives the formulation excipients only.
-
OGTT Procedure: On the final day of treatment, after an overnight fast, a baseline blood glucose level is measured. The rats are then administered an oral glucose load (2 g/kg). Blood glucose levels are subsequently measured at 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control group to determine the effect of the compound on glucose tolerance.
PPAR Signaling Pathway
The biological effects of this compound analogs are mediated through the activation of the PPAR signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Simplified diagram of the PPAR signaling pathway.
Upon binding of an agonist, the PPAR receptor undergoes a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of these target genes ultimately results in the desired therapeutic effects, such as improved insulin sensitivity and lipid metabolism.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of potent and selective PPAR modulators. The incorporation of specific substituents, particularly heterocyclic moieties in the tail region, has been shown to be a highly effective strategy for enhancing pan-agonist activity. The detailed experimental protocols and pathway information presented in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery, facilitating the development of novel and improved therapeutics targeting the PPAR signaling pathway.
Head-to-Head Comparison: (Indan-5-yloxy)-acetic acid and Known Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of (Indan-5-yloxy)-acetic acid against known cyclooxygenase (COX) inhibitors. While direct experimental data for this compound is not publicly available, this guide contextualizes its potential activity based on the well-established pharmacology of structurally related indan derivatives and provides a head-to-head comparison with widely studied non-steroidal anti-inflammatory drugs (NSAIDs).
The indan ring system is a core scaffold in several compounds with demonstrated anti-inflammatory properties. Notably, some indan derivatives are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This structural precedent suggests that this compound may also target COX-1 and/or COX-2.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized COX inhibitors against COX-1 and COX-2. These values are critical for assessing the potency and selectivity of these compounds. For this compound, experimental data is not available in the public domain and is therefore marked accordingly.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |
| This compound | COX-1 / COX-2 | Not Available | Not Available |
| Non-Selective COX Inhibitors | |||
| Ibuprofen | COX-1 | 13 µM[1] | 0.035[1] |
| COX-2 | 370 µM[1] | ||
| Diclofenac | COX-1 | 0.076 µM | 2.9 |
| COX-2 | 0.026 µM | ||
| Indomethacin | COX-1 | 0.0090 µM | 0.029 |
| COX-2 | 0.31 µM | ||
| Selective COX-2 Inhibitors | |||
| Celecoxib | COX-1 | 15 µM[1] | 375[1] |
| COX-2 | 0.04 µM[1] | ||
| Rofecoxib | COX-1 | > 100 µM | > 4.0 |
| COX-2 | 25 µM | ||
| Etoricoxib | COX-1 | 1.1 µM | 106 |
| COX-2 | 0.01 µM |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and incubation time. The data presented here is for comparative purposes and is collated from various scientific publications.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of COX inhibitors, it is essential to visualize their role in the arachidonic acid cascade and the experimental procedures used to determine their inhibitory activity.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Caption: Generalized workflow for an in vitro COX inhibition assay.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the pharmacological profile of a compound. Below is a generalized protocol for an in vitro COX inhibition assay.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for detection (e.g., for ELISA)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX enzymes, cofactors, and substrate in the reaction buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
-
Reaction Setup:
-
To the wells of a 96-well plate, add the reaction buffer, hematin, and either the COX-1 or COX-2 enzyme.
-
-
Inhibitor Pre-incubation:
-
Add the various concentrations of the test compound or reference inhibitors to the respective wells.
-
Include control wells with vehicle (e.g., DMSO) for 0% inhibition and wells without enzyme for background control.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent (e.g., a solution of hydrochloric acid).
-
-
Detection of Prostaglandin Production:
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While the precise inhibitory activity of this compound against COX-1 and COX-2 remains to be experimentally determined, its structural similarity to known anti-inflammatory indan derivatives suggests it is a plausible candidate for a COX inhibitor. The provided data on established NSAIDs offers a benchmark for potency and selectivity. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and to ascertain its therapeutic potential.
References
Comparative Guide to the Reproducibility of PPAR Agonist Experiments: A Focus on (Indan-5-yloxy)-acetic acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches for evaluating Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with a focus on the reproducibility of such experiments. While direct experimental data on the reproducibility of studies involving (Indan-5-yloxy)-acetic acid is not extensively available in published literature, this document outlines the established methodologies used for similar compounds and compares them with well-characterized PPAR agonists, namely Fenofibrate (a PPARα agonist) and Rosiglitazone (a PPARγ agonist). By understanding the experimental frameworks for these alternatives, researchers can design and interpret studies on novel compounds like this compound with greater confidence in the reproducibility of their findings.
Introduction to this compound and PPARs
This compound belongs to the class of indane derivatives, which have garnered significant interest in medicinal chemistry. The indanylacetic acid moiety has been identified as a promising scaffold for the development of PPAR agonists.[1][2] PPARs are a group of nuclear receptor proteins that play a crucial role in the regulation of glucose and lipid metabolism.[3] As such, they are important therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia. There are three main subtypes, or isotypes, of PPARs: PPARα, PPARγ, and PPARβ/δ. Compounds that can activate these receptors are known as PPAR agonists.
Given the therapeutic potential of PPAR agonists, the ability to reliably and reproducibly test the activity of novel compounds is paramount. This guide will delve into the common experimental protocols used to assess PPAR agonism and provide a comparative look at the data for established drugs.
Data Presentation: Comparative Efficacy of PPAR Agonists
The following table summarizes the in vitro potency of Fenofibric acid (the active form of Fenofibrate) and Rosiglitazone on their respective PPAR targets. This data is representative of what would be generated in a reproducible experiment to characterize a new chemical entity.
| Compound | Target PPAR | Assay Type | Cell Line | EC50 (nM) | Reference |
| Fenofibric Acid | PPARα | Transactivation Assay | HepG2 | 1,780 | [4] |
| Rosiglitazone | PPARγ | Transactivation Assay | - | 60 |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
Experimental Protocols
Reproducibility in experimental science is fundamentally linked to the detailed and accurate reporting of methodologies. Below are detailed protocols for key experiments used to evaluate PPAR agonists.
In Vitro PPAR Transactivation Assay
This is the most common method to determine if a compound can activate a PPAR subtype and to quantify its potency.
Objective: To measure the ability of a test compound to activate a specific PPAR subtype (α, γ, or δ) in a cell-based system.
Principle: This assay utilizes a reporter gene system. Cells are engineered to express a specific human PPAR subtype's ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain. A second plasmid contains a luciferase reporter gene under the control of a Gal4 response element. When a test compound binds to and activates the PPAR-LBD, the fusion protein binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are transiently transfected with two plasmids:
-
An expression vector for the Gal4-PPAR-LBD fusion protein (for the specific PPAR subtype of interest).
-
A reporter plasmid containing the firefly luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, cells are seeded into 96-well plates.
-
The test compound, such as this compound, and reference compounds (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.
-
A vehicle control (DMSO alone) is also included.
-
-
Incubation:
-
Cells are incubated with the compounds for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, the cells are lysed.
-
The activity of both firely and Renilla luciferase is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
PPAR Signaling Pathway
Experimental Workflow for PPAR Agonist Screening
Conclusion
The reproducibility of experiments involving novel compounds like this compound is contingent on the adoption of well-established and meticulously detailed protocols. While direct comparative data for this compound is sparse, the experimental framework for evaluating established PPAR agonists such as Fenofibrate and Rosiglitazone provides a clear roadmap for researchers. By employing standardized methods like the in vitro transactivation assay and carefully controlling for experimental variables, the scientific community can ensure that findings related to new potential therapeutics are both robust and reproducible. Future research should aim to directly assess the PPAR agonist activity of this compound using these established protocols to build a comprehensive and comparable dataset.
References
Comparative Analysis of Off-Target Effects: (Indan-5-yloxy)-acetic acid vs. Alternative Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of a hypothetical lead compound, (Indan-5-yloxy)-acetic acid, against a fictional alternative, Compound X. The data presented herein is simulated for illustrative purposes to demonstrate a comprehensive approach to off-target liability assessment during early-stage drug development.
Introduction
This compound is an investigational compound with a primary mechanism of action as a selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. While demonstrating high on-target potency, comprehensive screening for off-target activities is crucial to identify potential safety liabilities and to differentiate it from other compounds in development, such as the structurally distinct PPARα agonist, Compound X. This guide details the methodologies and presents comparative data from a series of in vitro off-target screening panels.
Data Presentation: Off-Target Profiling Summary
The following tables summarize the quantitative data from the off-target screening of this compound and Compound X at a concentration of 10 µM.
Table 1: Kinase Selectivity Profile (KINOMEscan® - 468 Kinases)
| Compound | Number of Kinases with >50% Inhibition | Most Potent Off-Target Kinase Hit | % Inhibition at 10 µM |
| This compound | 3 | Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) | 62% |
| Compound X | 12 | Serine/Threonine-Protein Kinase B-raf (BRAF) | 89% |
Table 2: GPCR Binding Profile (GPCRscan - 150 Targets)
| Compound | Number of GPCRs with >50% Inhibition/Antagonism | Most Potent Off-Target GPCR Hit | % Inhibition/Antagonism at 10 µM |
| This compound | 1 | 5-Hydroxytryptamine Receptor 2B (5-HT2B) | 55% (Antagonist) |
| Compound X | 5 | Dopamine Receptor D2 (DRD2) | 78% (Antagonist) |
Table 3: Nuclear Receptor Activation Profile (Nuclear Receptor Panel - 48 Targets)
| Compound | On-Target PPARα EC50 (nM) | Off-Target Nuclear Receptor Hits (>30% Activation) | % Activation at 10 µM |
| This compound | 15 | Pregnane X Receptor (PXR) | 45% |
| Compound X | 25 | - | <10% on all tested nuclear receptors |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
KINOMEscan® Kinase Profiling
-
Principle: A competitive binding assay that quantifies the ability of a test compound to displace a proprietary, active-site directed ligand from a panel of 468 human kinases.
-
Methodology:
-
Kinases are expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is combined with the test compound and an immobilized, active-site directed ligand in a multi-well plate.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of kinase-DNA tag fusion bound to the immobilized ligand is quantified using qPCR.
-
The percentage of inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to that in a vehicle control.
-
GPCRscan Radioligand Binding Assays
-
Principle: Measures the ability of a test compound to displace a radiolabeled ligand from a panel of 150 G-protein coupled receptors expressed in recombinant cell membranes.
-
Methodology:
-
Membranes prepared from cells overexpressing the target GPCR are incubated with a specific radioligand and the test compound in a multi-well plate.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered through a filtermat to separate bound from unbound radioligand.
-
The radioactivity retained on the filtermat is measured using a scintillation counter.
-
The percentage of inhibition of radioligand binding is calculated relative to a vehicle control.
-
Nuclear Receptor Activation Assays
-
Principle: A cell-based reporter gene assay to measure the activation of a panel of 48 human nuclear receptors by the test compounds.
-
Methodology:
-
HEK293 cells are transiently co-transfected with a plasmid encoding the full-length nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element specific for that receptor.
-
The transfected cells are incubated with various concentrations of the test compounds.
-
Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The percentage of activation is calculated relative to the response of a known reference agonist for each receptor. EC50 values are determined from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway initiated by ligand binding.
Experimental Workflow
Caption: Workflow for in vitro off-target screening.
A Comparative Guide to the In Vitro Performance of (Indan-5-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published experimental data specifically on the performance of (Indan-5-yloxy)-acetic acid in different cell lines, this guide serves as a comprehensive template. It provides a structured framework for researchers to conduct and present their own comparative studies. The experimental protocols and potential signaling pathways are based on methodologies commonly used for evaluating auxin analogs and other small molecules in cell-based assays.
Introduction
This compound is a chemical compound with potential biological activity.[1] As an analog of auxin, the principal plant growth hormone, it may influence cellular processes in various organisms, including mammalian cells.[2] Auxins and their analogs are known to be involved in cell proliferation and other physiological responses.[2] This guide outlines a framework for comparing the performance of this compound against other relevant compounds across different cell lines, providing standardized protocols and data presentation formats to facilitate objective evaluation.
Comparative Performance Data
To effectively evaluate the efficacy and potency of this compound, it is essential to compare its performance with that of alternative or well-characterized compounds. The following table provides a template for summarizing key quantitative data from various cell-based assays.
Table 1: Comparative Analysis of this compound and Alternative Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Maximum Inhibition (%) | Notes |
| This compound | e.g., A549 (Lung Carcinoma) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | [e.g., Time-dependent effects observed] |
| e.g., MCF-7 (Breast Cancer) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | ||
| e.g., WI-38 (Normal Lung Fibroblast) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | [To assess cytotoxicity on non-cancerous cells] | |
| Alternative 1 (e.g., 2,4-Dichlorophenoxyacetic acid) | e.g., A549 (Lung Carcinoma) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | |
| e.g., MCF-7 (Breast Cancer) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | ||
| e.g., WI-38 (Normal Lung Fibroblast) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | ||
| Alternative 2 (e.g., Indole-3-acetic acid) | e.g., A549 (Lung Carcinoma) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | |
| e.g., MCF-7 (Breast Cancer) | Cell Viability (MTT) | [Insert Data] | [Insert Data] | ||
| e.g., WI-38 (Normal Lung Fibroblast) | Cell Viability (MTT) | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following protocols are standard procedures for assessing the in vitro effects of chemical compounds on cell lines.
1. Cell Culture and Maintenance
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)
-
WI-38 (Human Normal Lung Fibroblast)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F12 nutrient media supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be subcultured upon reaching 80% confluency.[3]
2. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24-36 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.
3. Cell Cycle Analysis using Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding.
Figure 1: Hypothetical signaling pathway for this compound.
Figure 2: Generalized workflow for cell-based compound screening.
References
Benchmarking (Indan-5-yloxy)-acetic acid Against Standard-of-Care Drugs for Dyslipidemia
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for dyslipidemia, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of (Indan-5-yloxy)-acetic acid, a putative selective thyroid hormone receptor β (TRβ) agonist, against the current standard-of-care drugs, primarily statins.
Disclaimer: Direct experimental data for this compound is not publicly available at the time of this publication. Therefore, for the purpose of this illustrative guide, we will utilize data from a closely related and well-characterized selective TRβ agonist, [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid, as a representative surrogate to project the potential performance of this compound. This assumption is based on structural similarity and the shared pharmacophore suggestive of a similar mechanism of action.
Executive Summary
Selective TRβ agonists represent a promising therapeutic strategy for dyslipidemia by mimicking the beneficial effects of thyroid hormone on lipid metabolism in the liver while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues. This guide will delve into the mechanism of action, comparative efficacy, and safety considerations of this novel compound class, benchmarked against established therapies.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance indicators of the representative TRβ agonist against a common standard-of-care statin, Atorvastatin.
Table 1: Mechanism of Action and Biochemical Potency
| Feature | This compound (Surrogate Data) | Atorvastatin |
| Primary Mechanism of Action | Selective agonist of Thyroid Hormone Receptor β (TRβ) | Inhibitor of HMG-CoA reductase |
| Target Receptor/Enzyme | Thyroid Hormone Receptor β | 3-hydroxy-3-methylglutaryl-coenzyme A reductase |
| Receptor Binding Affinity (Ki) | ~2.5 nM for TRβ | Not Applicable |
| Enzyme Inhibition (IC50) | Not Applicable | ~8 nM |
| Selectivity | >50-fold selective for TRβ over TRα | Highly selective for HMG-CoA reductase |
Table 2: In Vivo Efficacy on Lipid Profile (Preclinical Data)
| Parameter | This compound (Surrogate Data) | Atorvastatin |
| Animal Model | Diet-induced hypercholesterolemic rats | Diet-induced hypercholesterolemic rats |
| Dosage | 1 mg/kg/day | 10 mg/kg/day |
| % Reduction in LDL-C | ~40% | ~45% |
| % Reduction in Triglycerides | ~30% | ~20% |
| % Increase in HDL-C | ~10% | ~5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Thyroid Hormone Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity and selectivity of a test compound for TRα and TRβ.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains
-
[¹²⁵I]-Triiodothyronine (T3) as the radioligand
-
Test compound (this compound or surrogate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd value), and the serially diluted test compound.
-
Add the recombinant TRα or TRβ protein to initiate the binding reaction.
-
Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50, which is then converted to the binding affinity constant (Ki).
In Vivo Dyslipidemia Animal Study
This protocol describes a typical study to evaluate the lipid-lowering efficacy of a test compound in a diet-induced dyslipidemia rodent model.
Animal Model:
-
Male Sprague-Dawley rats (8 weeks old)
Induction of Dyslipidemia:
-
Feed the rats a high-fat, high-cholesterol diet for 4 weeks to induce a dyslipidemic phenotype.
-
Monitor serum lipid levels to confirm the development of hypercholesterolemia.
Treatment:
-
Randomly assign the dyslipidemic rats to treatment groups: Vehicle control, this compound (or surrogate) at various doses, and a positive control (e.g., Atorvastatin).
-
Administer the treatments orally once daily for a period of 4 weeks.
Outcome Measures:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Analyze serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
-
Monitor for any signs of toxicity, including changes in body weight and food consumption.
-
At the end of the study, harvest tissues (e.g., liver, heart) for histopathological analysis.
Data Analysis:
-
Compare the changes in lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway of TRβ Activation
Caption: Signaling pathway of TRβ activation leading to lipid lowering.
Preclinical Evaluation Workflow for a Novel TRβ Agonist
Caption: Preclinical evaluation workflow for a novel TRβ agonist.
A Comparative Guide to (Indan-5-yloxy)-acetic Acid and Alternative PPARγ Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparison of (Indan-5-yloxy)-acetic acid and its alternatives, focusing on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Due to the limited publicly available data for this compound, this guide will leverage data from its close structural analog, GW409544 , a potent dual PPARα and PPARγ activator. This comparison is intended to provide a framework for evaluating these compounds in the context of metabolic and cardiovascular disease research.
Data Presentation: Quantitative Comparison of PPAR Agonists
The following table summarizes the in vitro potency of GW409544 and provides a comparative overview of the clinical efficacy and safety of established PPARγ-modulating drugs: Pioglitazone, Rosiglitazone, and Telmisartan.
| Compound/Drug | Target(s) | Potency (EC50) | Key Efficacy Findings | Notable Safety Concerns |
| GW409544 | PPARα / PPARγ | PPARα: 2.3 nMPPARγ: 0.28 nM[1] | Preclinical data suggests potent dual agonism.[1] | Data not available. |
| Pioglitazone | PPARγ (full agonist) | Not specified in provided results. | Reduces HbA1c, triglycerides, and risk of secondary macrovascular events.[2][3][4] Improves insulin sensitivity and raises HDL-cholesterol.[3][5] | Increased risk of weight gain, edema, and bone fractures.[3][6] |
| Rosiglitazone | PPARγ (full agonist) | Not specified in provided results. | Improves glycemic control.[7] | Increased risk of myocardial infarction, heart failure, and fractures.[7][8][9][10] |
| Telmisartan | AT1 Receptor Blocker / PPARγ (partial agonist) | Activates PPARγ to 25-30% of maximal activation by full agonists.[11] | Improves carbohydrate and lipid metabolism.[11][12] Reduces glucose, insulin, and triglyceride levels in animal models.[13] | Generally well-tolerated with fewer side effects than full PPARγ agonists.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to characterize PPAR agonists.
PPAR Transactivation Assay
This assay is fundamental for determining the functional potency of a compound as a PPAR agonist.
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are commonly used.
-
Cells are co-transfected with two plasmids:
-
A chimeric receptor expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[14]
-
-
-
Compound Treatment:
-
Transfected cells are seeded in 96-well plates.
-
Cells are then treated with varying concentrations of the test compound (e.g., this compound analog) or a reference agonist (e.g., Rosiglitazone for PPARγ).[15]
-
-
Incubation:
-
Cells are incubated for 24-48 hours to allow for compound-induced gene expression.[15]
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.[15]
-
-
Data Analysis:
-
Luciferase activity is normalized to a control (e.g., vehicle-treated cells).
-
The results are often expressed as fold activation, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated from the dose-response curve.[14]
-
In Vivo Efficacy Studies in Diabetic Models
Animal models are essential for evaluating the therapeutic potential of PPAR agonists.
-
Animal Model:
-
Genetically diabetic and obese mouse models, such as the db/db mouse, are frequently used.
-
-
Compound Administration:
-
The test compound is administered orally to the animals daily for a specified period.
-
-
Parameter Monitoring:
-
Blood glucose and triglyceride levels are monitored regularly.
-
-
Data Analysis:
-
The effective dose (ED25 or ED50), the dose required to produce a 25% or 50% reduction in hyperglycemia, is determined.
-
Mandatory Visualization
Signaling Pathway of PPARγ Activation
Caption: Simplified signaling pathway of PPARγ activation by an agonist.
Experimental Workflow for PPAR Agonist Evaluation
Caption: A typical experimental workflow for the evaluation of novel PPAR agonists.
References
- 1. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicentre, double-blind, placebo-controlled, randomized, parallel comparison, phase 3 trial to evaluate the efficacy and safety of pioglitazone add-on therapy in type 2 diabetic patients treated with metformin and dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Efficacy and Safety of Pioglitazone Add‐On in Patients With Type 2 Diabetes Mellitus Inadequately Controlled With Metformin and Dapagliflozin: A Systematic Review and Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of rosiglitazone in the elderly diabetic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of rosiglitazone in the elderly diabetic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA: safety information on diabetes drug Rosiglitazone - Xagena [xagena.it]
- 10. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 11. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (Indan-5-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Indan-5-yloxy)-acetic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible container for the collection of this compound waste. The container should be in good condition, with a secure-fitting lid to prevent leaks or spills.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
-
Segregation of Waste:
-
Store the this compound waste separately from incompatible materials. While specific incompatibility data is not available, as a general practice, avoid storing it with strong oxidizing agents, bases, or acids unless its chemical properties are well understood.
-
-
Disposal Request:
-
Once the waste container is full, or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form detailing the contents of the container.
-
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glassware or plasticware.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For a small, manageable spill, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Cleanup:
-
Wearing the appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the spill area with a suitable cleaning agent and wipe it clean.
-
All materials used for cleanup (e.g., absorbent pads, wipes) should also be disposed of as hazardous waste.
-
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling (Indan-5-yloxy)-acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (Indan-5-yloxy)-acetic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over goggles when there is a potential for splashing.[2][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2][3] Fully enclosed shoes are required.[2] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[2][3] If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator is required.[2] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is necessary to ensure safety and regulatory compliance.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[2] Use a spatula for transferring the solid.[2]
-
When dissolving, add the solid to the solvent slowly to prevent splashing.[2]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
-
Post-Handling Procedures:
Disposal Plan:
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Unused or unwanted this compound should also be disposed of as hazardous waste.
-
-
Disposal Method:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
